Ro 10-5824 dihydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMRJRDYCRKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189744-94-3 | |
| Record name | RO-10-5824 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-10-5824 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Ro 10-5824 Dihydrochloride (B599025)
Abstract
Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor (D4R). Its mechanism of action is centered on its high-affinity binding to the D4R, a G protein-coupled receptor (GPCR) belonging to the D2-like family. By preferentially activating the D4 receptor, Ro 10-5824 modulates downstream signaling cascades, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and influencing other effectors such as the MAPK/ERK and Akt pathways. This selective activation has been shown to impact cognitive functions, particularly novelty seeking and executive function, without significant effects on general locomotion. This document provides a comprehensive overview of the binding kinetics, signaling pathways, and experimental methodologies used to characterize the mechanism of action of Ro 10-5824.
Core Mechanism of Action: Selective Dopamine D4 Receptor Partial Agonism
Ro 10-5824 is characterized as a selective partial agonist of the dopamine D4 receptor.[1][2][3][4] The D4 receptor, like other D2-like receptors, couples to inhibitory G proteins (Gαi/o).[3][5][6] As a partial agonist, Ro 10-5824 binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This property allows it to function as a modulator, either activating the receptor in the absence of the endogenous ligand or competing with and reducing the maximal effect of a full agonist.
The primary mechanism involves:
-
Binding: Ro 10-5824 binds with high affinity and selectivity to the orthosteric binding site of the dopamine D4 receptor.[1][2][7]
-
G Protein Coupling: Upon binding, it induces a conformational change in the receptor that facilitates the coupling and activation of Gαi/o proteins.[5][6]
-
Downstream Signaling: The activated Gαi/o protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] It also influences other signaling pathways, including the phosphorylation and activation of ERK 1/2 (MAPK) and Akt (PKB).[8]
Data Presentation: Quantitative Pharmacological Data
The pharmacological profile of Ro 10-5824 has been quantified through various in vitro assays. The following table summarizes the key quantitative data regarding its binding affinity and functional potency.
| Parameter | Value | Receptor/Assay | Source |
| Binding Affinity (Ki) | 5.2 ± 0.9 nM | Human Dopamine D4 Receptor | [1][7] |
| Functional Potency (EC50) | 205 ± 67 nM | ³⁵S-GTPγS Binding Assay | [1][2] |
| 473 nM | β-arrestin Recruitment Assay | [6] | |
| 2.7 nM | cAMP Inhibition Assay | [6] | |
| Maximal Effect (Emax) | 36 ± 4% (above basal) | ³⁵S-GTPγS Binding Assay | [1] |
| 22.5% | β-arrestin Recruitment Assay | [6] | |
| 61.9% | cAMP Inhibition Assay | [6] | |
| Selectivity | 250-fold vs. D3 | Dopamine Receptor Binding | [1][2] |
| >1000-fold vs. D1, D2, D5 | Dopamine Receptor Binding | [1][2] |
Signaling Pathways
Ro 10-5824 initiates a cascade of intracellular events upon binding to the D4 receptor. The primary pathway is through Gαi/o protein activation, which inhibits adenylyl cyclase. Additionally, studies have demonstrated its ability to modulate the MAPK/ERK and Akt signaling pathways, which are crucial for regulating cellular processes like gene expression and cell survival. There is also evidence of negative cross-talk, where D4R activation by Ro 10-5824 can inhibit signaling from adrenergic receptors.[8]
Experimental Protocols
The characterization of Ro 10-5824's mechanism of action relies on a suite of established in vitro and in vivo experimental protocols.
In Vitro: ³⁵S-GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.
Objective: To determine the potency (EC50) and efficacy (Emax) of Ro 10-5824 in stimulating G protein activation at the D4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human dopamine D4.4 receptor.[7]
-
Assay Buffer: Membranes are incubated in an assay buffer typically containing HEPES, NaCl, MgCl₂, GDP, and saponin.
-
Incubation: Membranes are incubated with varying concentrations of Ro 10-5824 and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Reaction Termination: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G proteins, is measured using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to calculate EC50 and Emax values.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
An In-depth Technical Guide to the Selectivity Profile of Ro 10-5824 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a high-affinity, selective partial agonist for the dopamine (B1211576) D4 receptor. Its distinct pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor, particularly in the central nervous system. This technical guide provides a comprehensive overview of the selectivity and functional activity of Ro 10-5824, including detailed experimental methodologies and a visual representation of its primary signaling pathway.
Core Selectivity and Potency
Ro 10-5824 exhibits a high binding affinity for the human dopamine D4 receptor, with a reported inhibitor constant (Ki) of 5.2 nM.[1] The compound demonstrates significant selectivity for the D4 receptor over other dopamine receptor subtypes.
Data Presentation: Receptor Binding Affinity and Functional Potency
| Target Receptor | Binding Affinity (Ki) | Selectivity vs. D4 | Functional Activity (EC50) | Assay Type |
| Dopamine D4 | 5.2 nM[1] | - | 205 nM[1] | ³⁵S-GTPγS Binding |
| Dopamine D1 | >5200 nM | >1000-fold[1] | - | Radioligand Binding |
| Dopamine D2 | >5200 nM | >1000-fold[1] | - | Radioligand Binding |
| Dopamine D3 | ~1300 nM | 250-fold[1] | - | Radioligand Binding |
| Dopamine D5 | >5200 nM | >1000-fold[1] | - | Radioligand Binding |
Off-Target Profile
While highly selective for the dopamine D4 receptor, Ro 10-5824 has been shown to interact with other receptor systems, most notably adrenergic receptors.
Adrenergic Receptor Interactions
Studies have demonstrated that Ro 10-5824 can functionally interact with α1B and β1 adrenergic receptors. In cells co-expressing D4 and α1B or β1 receptors, activation of the D4 receptor by Ro 10-5824 can inhibit signaling pathways mediated by these adrenergic receptors.[2] Furthermore, the presence of Ro 10-5824 has been observed to decrease the binding affinity of agonists to the α1B receptor, suggesting a potential allosteric interaction.[2]
A comprehensive screening against a wider panel of receptors, ion channels, and transporters would be beneficial for a complete understanding of the off-target profile of Ro 10-5824.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of Ro 10-5824 for dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the respective human dopamine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: A specific high-affinity radiolabeled ligand for each receptor subtype. For the D4 receptor, [³H]-spiperone is a commonly used radioligand.
-
Test Compound: Ro 10-5824 dihydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand for the respective receptor (e.g., haloperidol (B65202) for D2-like receptors).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of cultured cells expressing the target receptor. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (Ro 10-5824). Control wells for total binding (no competitor) and non-specific binding (high concentration of a non-labeled ligand) are included.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of Ro 10-5824 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
³⁵S-GTPγS Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of Ro 10-5824 as a partial agonist at the dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Test Compound: this compound.
-
GDP: Guanosine diphosphate, to regulate the basal binding of [³⁵S]GTPγS.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the D4 receptor are prepared.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with varying concentrations of Ro 10-5824 in the assay buffer containing GDP.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of Ro 10-5824 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined by fitting the concentration-response data to a sigmoidal curve. The maximal stimulation (Emax) relative to a full agonist is also determined to characterize the partial agonist activity.
Mandatory Visualizations
Signaling Pathway of Dopamine D4 Receptor
Caption: Dopamine D4 receptor signaling pathway upon partial agonism by Ro 10-5824.
Experimental Workflow: Radioligand Binding Assay
References
Technical Guide: Dopamine D4 Receptor Binding Affinity of Ro 10-5824 Dihydrochloride
Executive Summary
Ro 10-5824 dihydrochloride (B599025) is a well-characterized pharmacological tool recognized for its selective partial agonism at the dopamine (B1211576) D4 receptor. Its high affinity and significant selectivity over other dopamine receptor subtypes make it a valuable compound for investigating the physiological and pathological roles of the D4 receptor, particularly in the context of cognitive function and neuropsychiatric disorders. This document provides a comprehensive technical overview of the binding characteristics of Ro 10-5824, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Binding and Functional Profile
Ro 10-5824 demonstrates high-affinity binding to the human dopamine D4 receptor. Its partial agonist activity is confirmed through functional assays that measure G-protein activation. The quantitative data, including binding affinity (Ki), functional potency (EC50), and receptor selectivity, are summarized below.
| Parameter | Receptor/Assay | Value | Species | Reference |
| Binding Affinity (Ki) | Dopamine D4 | 5.2 ± 0.9 nM | Human | [1][2] |
| Functional Potency (EC50) | ³⁵S-GTPγS Binding | 205 ± 67 nM | Human | [1] |
| Intrinsic Activity | ³⁵S-GTPγS Binding | 36 ± 4% | Human | [1] |
| Selectivity vs. D3 | Dopamine D3 | ~250-fold | Human | [1] |
| Selectivity vs. D1, D2, D5 | Dopamine D1, D2, D5 | >1000-fold | Human | [1] |
Experimental Methodologies
The characterization of a compound's receptor binding affinity is primarily achieved through radioligand competition binding assays. Functional activity is subsequently confirmed using assays that measure downstream signaling events, such as GTPγS binding.
This protocol outlines a standard procedure for determining the inhibitor constant (Ki) of a test compound (Ro 10-5824) at the dopamine D4 receptor.
Objective: To quantify the binding affinity of Ro 10-5824 for the human dopamine D4 receptor expressed in a recombinant cell line by measuring its ability to compete with a specific high-affinity radioligand.
Materials:
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293), recombinantly expressing the human dopamine D4 receptor.
-
Membrane Preparation: Homogenized cell membranes from the expressing cell line.
-
Radioligand: A high-affinity D4 receptor antagonist, typically [³H]-Spiperone or [³H]-N-methylspiperone.
-
Test Compound: Ro 10-5824 dihydrochloride, dissolved to create a range of serial dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2-like antagonist, such as haloperidol (B65202) or clozapine, to saturate all receptors.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., MgCl₂, NaCl).
-
Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the D4 receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Assay Setup: Perform the assay in a 96-well plate. To each well, add:
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the test compound, Ro 10-5824.
-
A fixed amount of the membrane preparation.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control compound instead of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the Ro 10-5824 concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Ro 10-5824 that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the activation of G-proteins following receptor stimulation. As a Gαi/o-coupled receptor, D4 activation by an agonist like Ro 10-5824 facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state. The EC50 value derived from this assay indicates the compound's potency for initiating G-protein signaling, while the maximal stimulation relative to a full agonist reveals its intrinsic activity.[1]
Visualized Diagrams: Signaling and Workflows
The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs).[3] Its primary signaling mechanism involves coupling to inhibitory Gαi/o proteins.[4] Activation of the D4 receptor by an agonist such as Ro 10-5824 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[3] Additionally, the dissociated Gβγ subunits can modulate the activity of other effectors, including G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]
Dopamine D4 receptor canonical signaling pathway.
The workflow for a competitive radioligand binding assay involves several distinct stages, from preparing the biological materials to the final analysis of the data to derive the affinity constant (Ki).
Workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 10-5824 2HCl | this compound | Dopamine D4 Receptor Partial Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Ro 10-5824 Dihydrochloride and the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Ro 10-5824 dihydrochloride (B599025) for the dopamine (B1211576) D4 receptor. It includes a summary of its quantitative binding data, a detailed experimental protocol for a representative binding assay, and visualizations of the D4 receptor signaling pathway and the experimental workflow.
Core Data Presentation
Ro 10-5824 dihydrochloride is a selective partial agonist for the dopamine D4 receptor.[1][2][3][4] Its binding affinity is characterized by a low nanomolar Ki value, indicating a high affinity for the D4 receptor. The compound exhibits significant selectivity for the D4 receptor over other dopamine receptor subtypes.
| Compound | Parameter | Value | Receptor | Selectivity |
| This compound | Ki | 5.2 nM | Human Dopamine D4 | >250-fold vs. D3; >1000-fold vs. D1, D2, D5[2] |
| EC50 | 205 nM | Human Dopamine D4 | (Functional Assay: [35S]GTPγS binding)[5] |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon activation by an agonist such as dopamine or Ro 10-5824, the receptor couples to inhibitory G proteins (Gαi/o).[7][8][9] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] Additionally, the βγ subunits of the dissociated G protein can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]
Experimental Protocols
The determination of the Ki value for this compound at the D4 receptor is typically performed using a competitive radioligand binding assay. The following protocol is a representative example based on standard methodologies.
Objective: To determine the binding affinity (Ki) of a test compound (Ro 10-5824) for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D4 receptor radioligand, such as [3H]-spiperone or another suitable ligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., unlabeled haloperidol (B65202) or clozapine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human D4 receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.
-
-
Binding Assay:
-
Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound (Ro 10-5824).
-
Incubate all samples at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the Ki value of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ro10-5824 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 7. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
Technical Guide: Functional Characterization of Ro 10-5824 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth overview of the functional activity of Ro 10-5824 dihydrochloride (B599025), a selective partial agonist for the dopamine (B1211576) D4 receptor. The focus is on its half-maximal effective concentration (EC50) values in various in vitro functional assays, the experimental methodologies used to determine these values, and the underlying signaling pathways.
Quantitative Data Summary
The functional potency of Ro 10-5824 dihydrochloride has been quantified in several key assays that measure different aspects of G protein-coupled receptor (GPCR) activation. The following table summarizes the available quantitative data for this compound.
| Assay Type | Receptor | EC50 (nM) | Emax (% of basal/control) | Binding Affinity (Ki, nM) | Reference |
| ³⁵S-GTPγS Binding | Human D4 | 205 ± 67 | 36 ± 4% above basal | 5.2 ± 0.9 | [1] |
Signaling Pathways of the Dopamine D4 Receptor
Ro 10-5824 exerts its effects by acting as a partial agonist at the dopamine D4 receptor, which is a member of the D2-like family of dopamine receptors.[2][3][4] These receptors are primarily coupled to the Gαi/o family of G proteins.[5] Activation of the D4 receptor by an agonist like Ro 10-5824 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Beyond the canonical Gαi/o pathway, D4 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7][8] Additionally, D2-like receptor stimulation can lead to the modulation of ion channels, specifically by increasing potassium currents and suppressing calcium currents.[9]
Experimental Protocols
The determination of the EC50 value of Ro 10-5824 relies on specific functional assays. Below are the detailed methodologies for the key experiments cited.
³⁵S-GTPγS Binding Assay
This assay measures the functional activation of a G protein-coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, ³⁵S-GTPγS, to the Gα subunit upon receptor stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of Ro 10-5824 in stimulating G protein activation at the human dopamine D4 receptor.
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing the human dopamine D4 receptor.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radioligand).
-
Scintillation cocktail.
Procedure:
-
Cell membranes are thawed on ice and diluted in assay buffer to the desired concentration.
-
A serial dilution of Ro 10-5824 is prepared.
-
The reaction is set up in microtiter plates by adding the cell membranes, GDP, and varying concentrations of Ro 10-5824 or vehicle control.
-
The plates are incubated to allow the ligand to bind to the receptor.
-
[³⁵S]GTPγS is added to each well to initiate the binding reaction.
-
The plates are incubated at 30°C with gentle shaking to allow for the exchange of GDP for [³⁵S]GTPγS on the activated Gα subunits.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data is analyzed using non-linear regression to determine the EC50 and Emax values. The EC50 is the concentration of Ro 10-5824 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of Ro 10-5824 in promoting the interaction between the dopamine D4 receptor and β-arrestin.
Materials:
-
CHO-K1 cells stably co-expressing the human dopamine D4 receptor and a β-arrestin fusion protein (e.g., DiscoverX PathHunter).
-
Cell culture medium (e.g., Ham's F12 with 10% FBS).
-
This compound.
-
Dopamine (as a reference full agonist).
-
Assay plates and detection reagents specific to the technology used (e.g., chemiluminescent substrate).
Procedure:
-
Cells are seeded into microtiter plates and cultured to allow for adherence.
-
The growth medium is replaced with a serum-free medium prior to the assay.
-
A serial dilution of Ro 10-5824 is prepared. Dopamine is also prepared as a positive control.
-
The test compounds (Ro 10-5824) and controls are added to the cells.
-
The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
The detection reagents are added according to the manufacturer's protocol.
-
The signal (e.g., chemiluminescence) is measured using a plate reader.
-
The data is normalized to the response of the full agonist (dopamine) and analyzed using non-linear regression to calculate the EC50 and Emax values.
Conclusion
This compound is a well-characterized selective partial agonist of the dopamine D4 receptor. Its functional potency, highlighted by an EC50 of 205 nM in the ³⁵S-GTPγS binding assay, demonstrates its ability to effectively engage and activate the Gαi/o signaling pathway. The detailed protocols provided herein serve as a guide for the consistent and reproducible functional characterization of this and similar compounds, which is essential for research in neuropharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. scbt.com [scbt.com]
- 5. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
- 8. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Ro 10-5824 Dihydrochloride as a Partial Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting the dopamine D4 receptor.
Core Concepts: Partial Agonism at the Dopamine D4 Receptor
The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily coupled to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
As a partial agonist, Ro 10-5824 binds to the D4 receptor and elicits a response that is lower than that of a full agonist, such as dopamine. This property allows it to act as a modulator of dopaminergic signaling, potentially stabilizing the system by preventing both excessive stimulation and complete blockade of the receptor. This nuanced mechanism of action makes it a valuable tool for investigating the physiological roles of the D4 receptor and a promising lead compound for therapeutic development.
Quantitative Data
The following tables summarize the key quantitative parameters of Ro 10-5824 dihydrochloride's interaction with dopamine receptors.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Receptor Subtype(s) | Notes |
| Ki | 5.2 nM | Human Dopamine D4 | High affinity for the target receptor.[1][3] |
| Selectivity vs. D3 | 250-fold | Human Dopamine D3 | Demonstrates significant selectivity over the D3 receptor.[1][3] |
| Selectivity vs. D1, D2, D5 | >1000-fold | Human Dopamine D1, D2, D5 | Exhibits high selectivity against other dopamine receptor subtypes.[1][3] |
Table 2: In Vitro Functional Activity
| Assay | Parameter | Value | Receptor Subtype | Notes |
| [³⁵S]GTPγS Binding | EC₅₀ | 205 nM | Human Dopamine D4 | Demonstrates potency in activating G-protein signaling.[1][3] |
| [³⁵S]GTPγS Binding | Maximal Induction | 36% above basal | Human Dopamine D4 | Confirms partial agonist activity, with a maximal response significantly lower than a full agonist.[1] |
Table 3: In Vivo Behavioral and Electrophysiological Effects
| Experimental Model | Dosage | Effect | Notes |
| C57BL/6J Mice | 10.0 mg/kg | Increased time spent exploring a novel object. | Suggests a role in modulating novelty-seeking behavior.[4] |
| Common Marmosets | 3 mg/kg | Increased success rate in the Object Retrieval Detour (ORD) task. | Indicates improvement in executive function and cognitive flexibility.[5] |
| Common Marmosets | 1 and 3 mg/kg | Increased baseline gamma band activity in the frontal cortex. | Suggests a mechanism for enhancing cognitive function through modulation of neural oscillations.[5] |
| C57BL/6J Mice & Common Marmosets | Various | No effect on spontaneous locomotion. | Highlights a specific effect on cognitive and exploratory behaviors without general motor stimulation.[1][5] |
Signaling Pathways
Ro 10-5824, as a partial agonist at the dopamine D4 receptor, modulates downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Additionally, evidence suggests the involvement of the MAPK/ERK and Akt/PKB signaling pathways.
References
- 1. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. biorxiv.org [biorxiv.org]
- 4. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
The Discovery and Synthesis of Ro 10-5824 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro pharmacological characterization of Ro 10-5824 dihydrochloride. Detailed synthetic protocols, quantitative binding and functional assay data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain associated with cognition, emotion, and memory. Its unique expression pattern and genetic polymorphisms have linked it to conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The development of selective D4 receptor ligands is therefore of significant interest for the potential treatment of these disorders. Ro 10-5824 emerged from a discovery program at Hoffmann-La Roche aimed at identifying novel compounds with high affinity and selectivity for the dopamine D4 receptor.
Discovery and Synthesis
The synthesis of Ro 10-5824, chemically known as 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine, was first disclosed in the international patent application WO 1997/013759. The synthetic route involves a multi-step process culminating in the formation of the final compound, which is subsequently converted to its dihydrochloride salt.
Synthesis of Ro 10-5824
The synthesis of the free base of Ro 10-5824 is achieved through the reaction of 4-Amino-5-chloromethyl-2-methylpyrimidine hydrochloride with 4-phenyl-1,2,3,6-tetrahydropyridine (B82000).
Experimental Protocol: Synthesis of 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine
A solution of 4-phenyl-1,2,3,6-tetrahydropyridine (0.3 g, 1.88 mmol) in 15 ml of ethanol (B145695) is prepared. To this, 4-Amino-5-chloromethyl-2-methylpyrimidine hydrochloride (0.37 g, 1.88 mmol) and potassium carbonate (0.52 g, 3.76 mmol) are added. The reaction mixture is heated at reflux for 2 hours. After cooling to room temperature, the solvent is removed by evaporation. The resulting residue is partitioned between ethyl acetate (B1210297) and water. The organic phase is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a dichloromethane/methanol (95:5) eluent to yield 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine as a white solid (0.3 g, 54% yield), with a melting point of 155-156 °C.
Formation of this compound
The dihydrochloride salt is prepared by treating the free base with ethereal hydrogen chloride.
Experimental Protocol: Synthesis of this compound
5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine (0.28 g, 1 mmol) is dissolved in a suitable solvent. A solution of ethereal hydrogen chloride is added until precipitation is complete. The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.
In Vitro Pharmacology
The pharmacological profile of Ro 10-5824 has been extensively characterized through radioligand binding and functional assays. These studies have demonstrated its high affinity and selectivity for the dopamine D4 receptor, as well as its partial agonist activity.
Receptor Binding Affinity
The affinity of Ro 10-5824 for various dopamine receptor subtypes was determined using radioligand displacement assays. The key findings from these studies are summarized in the table below.
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D4 | [3H]-Spiperone | 5.2 |
| Dopamine D3 | - | >1300 (250-fold selectivity over D4) |
| Dopamine D2 | - | >5200 (>1000-fold selectivity over D4) |
| Dopamine D1 | - | >5200 (>1000-fold selectivity over D4) |
| Dopamine D5 | - | >5200 (>1000-fold selectivity over D4) |
Table 1: Binding Affinity of Ro 10-5824 for Dopamine Receptor Subtypes [1][2]
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Incubation: Membranes are incubated with the radioligand (e.g., [3H]-Spiperone) and varying concentrations of Ro 10-5824 in a final volume of 250 µL.
-
Equilibrium: The incubation is carried out for 60 minutes at room temperature to reach equilibrium.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Activity
The functional activity of Ro 10-5824 at the dopamine D4 receptor was assessed using a [35S]GTPγS binding assay, which measures G-protein activation upon receptor agonism.
| Assay | Parameter | Value |
| [35S]GTPγS Binding | EC50 | 205 nM |
| [35S]GTPγS Binding | % Maximal Stimulation (relative to dopamine) | 36% |
Table 2: Functional Activity of Ro 10-5824 at the Dopamine D4 Receptor [2]
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Membranes from cells expressing the human dopamine D4 receptor are used.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Incubation: Membranes (10-20 µg protein) are incubated with varying concentrations of Ro 10-5824, GDP (10 µM), and [35S]GTPγS (0.1 nM) in a final volume of 200 µL.
-
Time and Temperature: The incubation is carried out for 60 minutes at 30°C.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Quantification: Bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The EC50 and maximal stimulation (Emax) values are determined by non-linear regression analysis of the concentration-response curves.
Signaling Pathway and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a Gi/o-coupled receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated G-protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D4 Receptor Signaling Pathway
Radioligand Displacement Assay Workflow
The following diagram illustrates the workflow for determining the binding affinity of Ro 10-5824 using a radioligand displacement assay.
Caption: Radioligand Displacement Assay Workflow
[35S]GTPγS Binding Assay Workflow
This diagram outlines the key steps in the [35S]GTPγS binding assay to measure the functional agonism of Ro 10-5824.
Caption: [35S]GTPγS Binding Assay Workflow
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in the central nervous system. Its high affinity, selectivity, and partial agonist activity make it a suitable probe for both in vitro and in vivo studies. The synthetic route is well-defined, and its pharmacological properties have been thoroughly characterized. This technical guide provides a centralized resource of this information to aid researchers in their exploration of dopamine D4 receptor pharmacology and its therapeutic potential.
References
Pharmacological properties of Ro 10-5824 dihydrochloride
An In-Depth Technical Guide on the Pharmacological Properties of Ro 10-5824 Dihydrochloride (B599025)
Introduction
Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] It has been instrumental in preclinical research aimed at elucidating the role of the D4 receptor in various physiological and pathological processes, particularly in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of Ro 10-5824, summarizing key in vitro and in vivo data, and detailing relevant experimental protocols.
Pharmacological Profile
Ro 10-5824 exhibits high-affinity binding to the dopamine D4 receptor with a notable selectivity over other dopamine receptor subtypes.[1] Its partial agonist activity means it can modulate receptor signaling, providing a valuable tool for studying the nuanced effects of D4 receptor activation.
Binding Affinities and Selectivity
The binding affinity of Ro 10-5824 for the human dopamine D4 receptor is in the low nanomolar range. It demonstrates significantly lower affinity for D1, D2, D3, and D5 receptors, highlighting its selectivity.[1]
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 |
| Dopamine D4 | 5.2 ± 0.9 nM[1] | - |
| Dopamine D3 | >1,300 nM | ~250-fold[1] |
| Dopamine D2 | >5,200 nM | >1000-fold[1] |
| Dopamine D1 | >5,200 nM | >1000-fold[1] |
| Dopamine D5 | >5,200 nM | >1000-fold[1] |
Functional Activity
As a partial agonist, Ro 10-5824 stimulates G-protein activation upon binding to the D4 receptor, but to a lesser degree than a full agonist. This has been demonstrated in ³⁵S-GTPγS binding assays.
| Assay | Parameter | Value |
| ³⁵S-GTPγS Binding | EC₅₀ | 205 ± 67 nM[1] |
| ³⁵S-GTPγS Binding | Maximal Induction | 36 ± 4% above basal[1] |
In Vivo Pharmacology
Animal studies have been crucial in understanding the physiological effects of Ro 10-5824. These studies have primarily focused on its behavioral and neurophysiological impacts.
Behavioral Effects
In mice, Ro 10-5824 has been shown to increase the exploration of novel objects without affecting overall locomotor activity.[3][4] This effect is strain-dependent, being observed in C57BL/6J but not DBA/1J mice.[3] In common marmosets, Ro 10-5824 improved performance in the object retrieval detour (ORD) task, a measure of cognitive function.[5]
| Animal Model | Dose | Behavioral Effect |
| C57BL/6J Mice | 10.0 mg/kg | Increased time spent with a novel object[3][4] |
| C57BL/6J Mice | 1.0, 3.0, 10.0 mg/kg | No effect on spontaneous locomotion[1][3] |
| Common Marmosets | 3 mg/kg | Increased success rate in the ORD task[1][5] |
Neurophysiological Effects
In common marmosets, Ro 10-5824 has been observed to increase baseline gamma band activity in the frontal cortex at doses that also improve cognitive performance.[1][5]
| Animal Model | Dose | Neurophysiological Effect |
| Common Marmosets | 1 and 3 mg/kg | Increased baseline gamma band activity in the frontal cortex[1][5] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Ro 10-5824 for dopamine receptor subtypes.
Methodology:
-
Cell membranes from cell lines stably expressing human dopamine D1, D2, D3, D4, or D5 receptors are prepared.
-
Membranes are incubated with a specific radioligand (e.g., ³H-spiperone for D2-like receptors, ³H-SCH23390 for D1-like receptors) and varying concentrations of Ro 10-5824.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., haloperidol).
-
After incubation, the membranes are washed to remove unbound radioligand and the bound radioactivity is quantified using liquid scintillation counting.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
³⁵S-GTPγS Functional Assay
Objective: To assess the functional agonist activity of Ro 10-5824 at the dopamine D4 receptor.
Methodology:
-
Cell membranes expressing the dopamine D4 receptor are incubated with varying concentrations of Ro 10-5824 in the presence of GDP and ³⁵S-GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for ³⁵S-GTPγS on the Gα subunit of the G protein.
-
The reaction is terminated, and the membranes are washed to separate bound from unbound ³⁵S-GTPγS.
-
The amount of bound ³⁵S-GTPγS is quantified by scintillation counting.
-
The EC₅₀ and maximal stimulation (Emax) are determined by fitting the concentration-response data to a sigmoidal curve.
Novel Object Recognition (NOR) Test in Mice
Objective: To evaluate the effect of Ro 10-5824 on novelty-seeking behavior.
Methodology:
-
Habituation: Mice are individually habituated to an open-field arena for a set period over several days.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Ro 10-5824 or vehicle is administered intraperitoneally before the test phase.
-
A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. An index greater than 0.5 indicates a preference for the novel object.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Dopamine D4 receptor signaling pathway.
Caption: Experimental workflow for the Novel Object Recognition test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro10-5824 - Wikipedia [en.wikipedia.org]
- 3. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ro 10-5824 Dihydrochloride and its Role in Cognitive Function Studies
Disclaimer: The initial query for "Ro 10-5824 dihydrochloride" in the context of cognitive function has revealed a common point of confusion in pharmacological research. The available scientific literature identifies Ro 10-5824 as a dopamine (B1211576) D4 receptor partial agonist . Separately, a significant body of research on cognitive function, particularly in neurodegenerative diseases, focuses on Retinoic Acid Receptor α (RARα) agonists . This guide will first address Ro 10-5824 in its correct pharmacological context as a dopamine D4 agonist. Subsequently, it will provide a detailed overview of the well-established role of RARα agonists in studying and potentially treating cognitive decline. This separation is crucial for scientific accuracy.
Part 1: this compound as a Dopamine D4 Receptor Partial Agonist
Introduction
Ro 10-5824 is a selective partial agonist for the dopamine D4 receptor (D4R), with minimal affinity for dopamine D2 and D3 receptors.[1][2] Dopamine D4 receptors are predominantly located in the prefrontal cortex and hippocampus, brain regions critical for executive function, attention, and memory.[3] Growing evidence suggests that modulation of D4R activity can influence cognitive processes, making Ro 10-5824 a valuable tool for researchers in this field.[4][5]
Mechanism of Action
As a G protein-coupled receptor (GPCR), the dopamine D4 receptor is primarily coupled to Gαi/o proteins.[3] Agonism at this receptor, including by partial agonists like Ro 10-5824, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and synaptic plasticity. Additionally, D4 receptor activation can influence calcium signaling and AMPA receptor trafficking, further contributing to its effects on cognitive function.[6]
Signaling Pathway of Dopamine D4 Receptor Activation
Quantitative Data on Cognitive Effects
| Study Focus | Animal Model | Compound | Dose | Cognitive Task | Key Findings |
| Executive Function | Common Marmoset | Ro 10-5824 | 3 mg/kg | Object Retrieval Detour (ORD) | Significantly increased success rate.[4] |
| Novelty Seeking | C57BL/6J Mice | Ro 10-5824 | 10.0 mg/kg | Novel Object Exploration | Increased time spent in the center with a novel object.[1] |
| Sepsis-induced Cognitive Impairment | Rat (CLP model) | Ro 10-5824 | 3 mg/kg | Contextual Fear Conditioning | Prevented the decrease in freezing time.[7] |
| Sepsis-induced Cognitive Impairment | Rat (CLP model) | Ro 10-5824 | 3 mg/kg | Novel Object Recognition | Reversed the decrease in novel object recognition ratio.[7] |
Experimental Protocols
Object Retrieval Detour (ORD) Task in Common Marmosets [4]
-
Animals: Adult common marmosets.
-
Apparatus: A transparent box with an opening on one side, containing a food reward.
-
Procedure:
-
The marmoset is placed in front of the box and must retrieve the reward by reaching around the side, inhibiting the prepotent response of reaching directly for it.
-
Ro 10-5824 (3 mg/kg) or vehicle is administered systemically prior to testing.
-
The success rate of retrieving the reward is recorded over a series of trials.
-
-
Endpoint: Percentage of successful trials.
Novel Object Exploration in Mice [1][2]
-
Animals: C57BL/6J male mice.
-
Apparatus: A familiar open-field arena.
-
Procedure:
-
Mice are habituated to the open-field arena.
-
On the test day, Ro 10-5824 (0, 1.0, 3.0, or 10.0 mg/kg) is administered intraperitoneally.
-
A novel object is placed in the center of the arena.
-
The mouse is placed in the arena, and its behavior is recorded.
-
-
Endpoint: Time spent exploring the novel object and time spent in the center of the arena.
Experimental Workflow for Sepsis-Induced Cognitive Impairment Study [7]
Part 2: Retinoic Acid Receptor α (RARα) Agonists in Cognitive Function Research
Introduction
Retinoic acid (RA) signaling is essential for synaptic plasticity and memory function in the adult brain.[8][9] The biological effects of RA are mediated by Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Of the three RAR subtypes (α, β, γ), RARα is of particular interest for cognitive neuroscience. A compelling body of evidence suggests that RARα signaling is downregulated in Alzheimer's disease (AD) and that activation of this pathway with specific agonists can ameliorate key pathological features and improve cognitive deficits in preclinical models.[8][10][11]
Mechanism of Action in Neuroprotection and Cognitive Enhancement
RARα agonists exert their effects through multiple mechanisms relevant to cognitive function, particularly in the context of Alzheimer's disease:
-
Non-Amyloidogenic APP Processing: RARα signaling increases the expression of ADAM10, an α-secretase that cleaves amyloid precursor protein (APP) in a non-amyloidogenic pathway, thereby reducing the production of neurotoxic amyloid-β (Aβ) peptides.[10][11]
-
Aβ Clearance: RARα activation promotes the clearance of Aβ by increasing the activity of clearing enzymes such as insulin-degrading enzyme (IDE) and neprilysin in both microglia and neurons.[8][9]
-
Neuroprotection: RARα agonists have been shown to be neuroprotective, preventing Aβ-induced neuronal cell death in cortical cultures.[10][11]
-
Anti-inflammatory Effects: Activation of RARα can reduce neuroinflammation by decreasing the release of pro-inflammatory cytokines like TNFα from microglia.[12][13]
Signaling Pathway of RARα in Reducing Aβ Production
Quantitative Data on Cognitive and Pathological Effects of RARα Agonists
| Study Focus | Animal Model | Compound | Dose/Treatment | Pathological/Cognitive Outcome | Key Findings |
| Aβ Reduction | Tg2576 Mice | RARα agonist | 1 mg/kg (i.p.) | Brain Aβ1-40 and Aβ1-42 levels | Significant decrease in both Aβ1-40 and Aβ1-42.[10] |
| Aβ Plaque Clearance | Tg2576 Mice | AM 580 (RARα agonist) | 1 mg/kg (3x/week for 6 weeks) | Amyloid Plaque Load | ~50% net reduction in the number of plaques.[13] |
| Memory Improvement | AβPP23 Mice | Am80 + HX630 (RAR/RXR agonists) | 0.5 mg/kg + 5 mg/kg (oral, 17 days) | Morris Water Maze | Significant improvement in memory deficits.[14] |
| Aβ Clearance | Rat Primary Microglia | Am80 + HX630 | - | ¹²⁵I-labeled oligomeric Aβ1-42 degradation | Increased degradation in an IDE-dependent manner.[14] |
Experimental Protocols
In Vivo Aβ Reduction in Tg2576 Mice [10]
-
Animals: Tg2576 mouse model of Alzheimer's disease, 3 months of age.
-
Drug Administration:
-
Mice are injected intraperitoneally with 1 mg/kg of RARα agonist or vehicle every 3 days.
-
Alternatively, mice are fed a diet containing 3.6 mg/kg of RARα agonist.
-
Treatment duration is from 3 to 7 months of age.
-
-
Endpoint Analysis:
-
At 7 months, brains are harvested.
-
Aβ1-40 and Aβ1-42 levels are measured by ELISA.
-
Expression of secretases (e.g., ADAM10) is measured by Western blot.
-
Morris Water Maze for Spatial Memory Assessment [14]
-
Animals: 8.5-month-old AβPP23 mice.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged beneath the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time.
-
-
Endpoint: Time spent in the target quadrant where the platform was previously located during the probe trial. Increased time in the target quadrant indicates better spatial memory.
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies [mdpi.com]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sepsis induced cognitive impairments by disrupting hippocampal parvalbumin interneuron-mediated inhibitory network via a D4-receptor mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid β inhibits retinoic acid synthesis exacerbating Alzheimer disease pathology which can be attenuated by an retinoic acid receptor α agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Retinoic acid receptor-α signalling antagonizes both intracellular and extracellular amyloid-β production and prevents neuronal cell death caused by amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic acid receptor-α signalling antagonizes both intracellular and extracellular amyloid-β production and prevents neuronal cell death caused by amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory action of BT75, a novel RARα agonist, in cultured microglia and in an experimental mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amyloid β inhibits retinoic acid synthesis exacerbating Alzheimer disease pathology which can be attenuated by an retinoic acid receptor α agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating Novelty Seeking with Ro 10-5824 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novelty seeking, a fundamental behavioral trait characterized by the exploration of unfamiliar environments and stimuli, is a critical area of research in neuroscience and pharmacology. Dysregulation of novelty-seeking behaviors is implicated in various neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and substance abuse. The dopamine (B1211576) D4 receptor (D4R) has emerged as a key modulator of this complex behavior.[1][2] This technical guide focuses on Ro 10-5824 dihydrochloride (B599025), a selective D4 receptor partial agonist, as a pharmacological tool to investigate the mechanisms underlying novelty seeking.[1][2][3]
Ro 10-5824 displays minimal affinity for dopamine D2 and D3 receptors, rendering it a valuable instrument for dissecting the specific role of D4R activation in behavioral responses to novelty.[1][2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of Ro 10-5824 in preclinical models of novelty seeking.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal study investigating the effects of Ro 10-5824 on novelty-seeking behavior in mice.
| Animal Strain | Treatment Group (Ro 10-5824 mg/kg) | Dependent Variable | Result |
| C57BL/6J | 0 (Vehicle) | Time in Center with Novel Object (s) | Baseline |
| C57BL/6J | 1.0 | Time in Center with Novel Object (s) | No significant effect |
| C57BL/6J | 3.0 | Time in Center with Novel Object (s) | No significant effect |
| C57BL/6J | 10.0 | Time in Center with Novel Object (s) | Significant increase in time spent in the center |
| DBA/1J | 0 (Vehicle) | Time in Center with Novel Object (s) | Baseline |
| DBA/1J | 1.0 | Time in Center with Novel Object (s) | No significant effect |
| DBA/1J | 3.0 | Time in Center with Novel Object (s) | No significant effect |
| DBA/1J | 10.0 | Time in Center with Novel Object (s) | No significant effect |
| C57BL/6J & DBA/1J | 0, 1.0, 3.0, 10.0 | Locomotor Activity | No significant effect in novel or familiar environments |
Data extracted from Powell et al., 2003.[1]
Experimental Protocols
A key paradigm for assessing novelty seeking in rodents is the novel object exploration test conducted within a familiar open-field arena. The following protocol outlines the methodology employed in studies with Ro 10-5824.
Objective: To assess the effect of Ro 10-5824 on the exploratory behavior of mice towards a novel object in a familiar environment.
Animals: Male C57BL/6J and DBA/1J mice are commonly used, as they exhibit different baseline levels of locomotor activity and responses to novelty.[1][4]
Apparatus: A square open-field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning. The arena is placed in a dimly lit, quiet room. A video camera is mounted above the arena to record the sessions for later analysis.
Drug Preparation and Administration: Ro 10-5824 dihydrochloride is dissolved in a suitable vehicle, such as sterile saline. The drug is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0, 1.0, 3.0, or 10.0 mg/kg) a specified time before the behavioral test (e.g., 10 minutes).[2]
Procedure:
-
Habituation Phase:
-
Mice are handled for several days prior to the experiment to reduce stress.
-
On the first day of testing, each mouse is placed in the center of the open-field arena and allowed to explore freely for a set duration (e.g., 30 minutes). This allows the environment to become familiar.
-
Locomotor activity is recorded during this phase.
-
-
Test Phase (Novel Object Exploration):
-
Following the habituation phase, the mouse is briefly removed from the arena.
-
A novel object (e.g., a small, inert object of a distinct shape and color) is placed in the center of the arena.
-
The mouse is then returned to the arena, and its behavior is recorded for a specified period (e.g., 10 minutes).
-
Behavioral Measures:
-
Time spent in the center: The amount of time the mouse spends in a predefined central zone of the open field where the novel object is located. This is a primary measure of novelty-seeking and reduced anxiety.
-
Locomotor activity: Total distance traveled, number of line crossings, and rearing frequency. These measures are important to ensure that the effects on object exploration are not a consequence of general hyperactivity or sedation.
-
Time spent interacting with the object: The duration of direct contact with the novel object (e.g., sniffing, touching).
Visualizations
Experimental Workflow: Novel Object Exploration
Caption: Workflow for the novel object exploration experiment.
Signaling Pathway: Dopamine D4 Receptor
Caption: Simplified signaling pathway of the Dopamine D4 Receptor.
References
The Role of the Dopamine D4 Receptor in Schizophrenia: A Technical Guide to Research with Ro 10-5824
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the dopamine (B1211576) D4 receptor (D4R) in the pathophysiology of schizophrenia. It details the use of the selective D4R partial agonist, Ro 10-5824, as a key pharmacological tool to investigate this receptor's function and its potential as a therapeutic target. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate advanced research in this field.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Ro 10-5824, providing a comparative overview of its binding affinity and functional activity at the dopamine D4 receptor.
Table 1: Ro 10-5824 Binding Affinity and Selectivity
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | 5.2 ± 0.9 nM | Human D4 | --- | [1] |
| Selectivity vs. D3R | 250-fold | Human | --- | [1] |
| Selectivity vs. D2, D1, D5 | >1000-fold | Human | --- | [1] |
Table 2: Ro 10-5824 Functional Activity (GTPγS Binding Assay)
| Parameter | Value | Cell Line | Reference |
| EC50 | 205 ± 67 nM | CHO-hD4.4 | [1] |
| Emax (% of Dopamine) | 20-60% | CHO-hD4.4 | |
| Emax (% above basal) | 36 ± 4% | --- | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the interaction of Ro 10-5824 with the D4 receptor and to investigate its effects in models relevant to schizophrenia.
In Vitro Assays
2.1.1. Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of Ro 10-5824 for the D4 receptor.
-
Materials:
-
Membrane preparation from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Spiperone or a D4-selective radioligand).
-
Ro 10-5824 (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Ro 10-5824 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled D4 antagonist (e.g., L-745,870) for non-specific binding.
-
50 µL of the appropriate dilution of Ro 10-5824.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Ro 10-5824 by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.1.2. [35S]GTPγS Binding Assay (Functional Activity)
This functional assay measures the ability of Ro 10-5824 to activate G-proteins coupled to the D4 receptor.
-
Materials:
-
Membrane preparation from cells expressing the human dopamine D4 receptor.
-
[35S]GTPγS.
-
Ro 10-5824.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Ro 10-5824 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer containing GDP (typically 10-30 µM).
-
50 µL of the appropriate dilution of Ro 10-5824.
-
50 µL of [35S]GTPγS (typically 0.1-0.5 nM).
-
50 µL of membrane preparation (10-20 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and quantify the bound [35S]GTPγS using a scintillation counter.
-
Determine the basal (in the absence of agonist) and Ro 10-5824-stimulated [35S]GTPγS binding.
-
Plot the stimulation of [35S]GTPγS binding as a function of Ro 10-5824 concentration to determine the EC50 and Emax values.
-
2.1.3. Cyclic AMP (cAMP) Inhibition Assay
This assay measures the ability of Ro 10-5824 to inhibit the production of cAMP, a key downstream signaling event of D4 receptor activation.
-
Materials:
-
Whole cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Ro 10-5824.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the D4 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of Ro 10-5824 for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the inhibition of forskolin-stimulated cAMP production as a function of Ro 10-5824 concentration to determine the IC50 value.
-
In Vivo Model: Reversal of Cognitive Deficits in a Schizophrenia Model
This protocol outlines a general procedure to assess the efficacy of Ro 10-5824 in reversing cognitive deficits in a rodent model of schizophrenia, such as the phencyclidine (PCP) or MK-801 induced cognitive impairment model.
-
Animals:
-
Adult male rodents (rats or mice).
-
-
Schizophrenia Model Induction:
-
Administer a sub-chronic regimen of PCP (e.g., 2 mg/kg, twice daily for 7 days, followed by a 7-day washout period) or a single injection of MK-801 (e.g., 0.1-0.3 mg/kg) to induce cognitive deficits.
-
-
Drug Administration:
-
Dissolve Ro 10-5824 in a suitable vehicle (e.g., saline).
-
Administer Ro 10-5824 (e.g., 1-10 mg/kg, intraperitoneally) at a specified time before the behavioral test.
-
-
Behavioral Assay (e.g., Novel Object Recognition - NOR):
-
Habituation: Individually habituate each animal to the testing arena (an open field box) for 10-15 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore freely for 5-10 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior (time spent exploring each object) for 5 minutes.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the PCP/MK-801 treated group compared to the control group indicates a cognitive deficit. An increase in the DI in the Ro 10-5824 treated group compared to the PCP/MK-801 group suggests a reversal of the cognitive deficit.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the D4 receptor and a typical experimental workflow for investigating the role of Ro 10-5824 in a schizophrenia model.
References
Ro 10-5824 Dihydrochloride: A Technical Guide on its Role in Executive Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex and limbic regions of the brain. These areas are critically involved in the regulation of executive functions, including attention, behavioral inhibition, and recognition memory. Preclinical evidence suggests that Ro 10-5824 can modulate cognitive processes relevant to executive function, positioning it as a significant tool for neuroscience research and a potential, albeit underexplored, lead for therapeutic development. This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and mechanism of action of Ro 10-5824, with a specific focus on its effects on executive function. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. As of this review, no clinical trials investigating Ro 10-5824 for executive function have been identified in the public domain.
Introduction
Executive functions are a set of higher-order cognitive processes that enable goal-directed behavior. They encompass a range of abilities, including working memory, cognitive flexibility, and inhibitory control. Dysregulation of executive functions is a hallmark of numerous neuropsychiatric and neurodevelopmental disorders, such as schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and addiction. The dopaminergic system, particularly the dopamine D4 receptor, plays a crucial role in modulating the neural circuits that underpin these cognitive domains.
Ro 10-5824 has emerged as a key pharmacological tool for investigating the role of the D4 receptor in cognition. Its high selectivity as a partial agonist allows for the specific probing of D4 receptor-mediated pathways. This guide synthesizes the current preclinical data on Ro 10-5824 and its effects on behaviors analogous to executive function in animal models.
Pharmacology of Ro 10-5824 Dihydrochloride
Ro 10-5824 is characterized by its high affinity and selectivity for the dopamine D4 receptor. As a partial agonist, it exhibits a lower intrinsic activity at the receptor compared to the endogenous ligand, dopamine. This property allows it to function as a modulator of D4 receptor signaling, potentially stabilizing receptor activity within a therapeutic window.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of Ro 10-5824.
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | |||
| Dopamine D4 Receptor | 5.2 nM | Human | [1] |
| Functional Activity (EC50) | |||
| 35S-GTPγS Binding | 205 nM | Not Specified | [1] |
| Receptor Selectivity | |||
| vs. Dopamine D3 Receptor | 250-fold | Human | [1] |
| vs. Dopamine D2, D1, D5 Receptors | >1000-fold | Human | [1] |
Table 1: In Vitro Pharmacology of Ro 10-5824
Preclinical Efficacy in Models of Executive Function
Preclinical studies have investigated the effects of Ro 10-5824 in various behavioral paradigms that assess components of executive function. The primary findings are concentrated in the domains of recognition memory, attention, and behavioral inhibition.
Effects on Recognition Memory and Novelty Seeking
The Novel Object Recognition (NOR) task is widely used to assess recognition memory in rodents, a cognitive domain with relevance to executive function. In this task, animals that remember a previously encountered object will spend more time exploring a novel object.
| Animal Model | Doses (mg/kg) | Route of Administration | Key Findings | Reference |
| C57BL/6J Mice | 1.0, 3.0, 10.0 | Not Specified | 10.0 mg/kg increased time spent with the novel object. | [2][3] |
| DBA/1J Mice | 1.0, 3.0, 10.0 | Not Specified | No significant effect on novel object exploration. | [2][3] |
Table 2: Effects of Ro 10-5824 in the Novel Object Recognition Task
Effects on Attention and Inhibitory Control
The Object Retrieval Detour (ORD) task in non-human primates is a valuable tool for assessing attention and inhibitory control, key components of executive function. The task requires the animal to inhibit a prepotent response to directly reach for a visible reward and instead use a detour.
| Animal Model | Doses (mg/kg) | Route of Administration | Key Findings | Reference |
| Common Marmosets | 1, 3 | Systemic | 3 mg/kg significantly increased the success rate in the ORD task. Doses of 1 and 3 mg/kg increased baseline gamma band activity in the frontal cortex. | [4][5] |
Table 3: Effects of Ro 10-5824 in the Object Retrieval Detour Task
Data on Working Memory and Cognitive Flexibility
A comprehensive search of the available scientific literature did not yield any specific preclinical studies that have directly evaluated the effects of Ro 10-5824 on working memory using paradigms such as the radial arm maze or delayed non-matching to sample task. Similarly, there is a lack of data on the effects of Ro 10-5824 on cognitive flexibility as assessed by the attentional set-shifting or reversal learning tasks. This represents a significant gap in our understanding of the compound's full pro-cognitive potential.
Mechanism of Action
Ro 10-5824 exerts its effects through the modulation of the dopamine D4 receptor signaling pathway. The D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to the inhibitory G-protein, Gαi/o.
Signaling Pathway
Activation of the D4 receptor by Ro 10-5824 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This, in turn, decreases the activity of protein kinase A (PKA). The downstream consequences of this pathway are complex and can include the modulation of mitogen-activated protein kinase (MAPK) signaling and the regulation of GABAergic and glutamatergic neurotransmission.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are synthesized protocols for the key behavioral assays used to evaluate Ro 10-5824.
Novel Object Recognition (NOR) Task
This task assesses recognition memory in rodents.
Object Retrieval Detour (ORD) Task
This task evaluates attention and inhibitory control in non-human primates.
Clinical Development and Safety
A thorough search of clinical trial registries and scientific literature reveals no registered or published clinical trials of this compound for any indication, including the enhancement of executive function.
Toxicology and Safety
Publicly available, comprehensive toxicology and safety data for this compound are limited. Material Safety Data Sheets (MSDS) indicate that the toxicological properties have not been thoroughly investigated.[9][10] Standard laboratory precautions should be taken when handling this compound.
Discussion and Future Directions
This compound is a valuable research tool that has provided insights into the role of the dopamine D4 receptor in cognitive processes related to executive function. Preclinical studies in rodents and non-human primates suggest a pro-cognitive profile, particularly in the domains of recognition memory, attention, and inhibitory control. The observed increase in frontal cortex gamma band activity in marmosets provides a potential neurophysiological correlate for these behavioral effects.
However, significant gaps in our knowledge remain. The absence of data on the effects of Ro 10-5824 on working memory and cognitive flexibility is a major limitation. Future preclinical research should address these domains using established behavioral paradigms to provide a more complete picture of the compound's potential.
The lack of any progression into clinical trials means that the translational potential of D4 receptor agonism for the treatment of executive dysfunction in humans remains unknown. Further research, including comprehensive safety and toxicology studies, would be a prerequisite for any potential clinical development of Ro 10-5824 or analogous compounds.
Conclusion
This compound is a selective dopamine D4 receptor partial agonist with demonstrated pro-cognitive effects in preclinical models of recognition memory, attention, and inhibitory control. Its mechanism of action is rooted in the modulation of the Gαi/o-coupled D4 receptor signaling pathway. While a valuable tool for basic neuroscience research, the therapeutic potential of Ro 10-5824 for disorders characterized by executive dysfunction is yet to be explored in a clinical setting. Further preclinical investigation into its effects on a broader range of executive functions is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.tocris.com [documents.tocris.com]
- 10. ruixibiotech.com [ruixibiotech.com]
The Selective Dopamine D4 Receptor Partial Agonist Ro 10-5824 Dihydrochloride: A Technical Guide for Basic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[1][2][3][4] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the D4 receptor in cognitive processes, neuropsychiatric disorders, and beyond. This technical guide provides an in-depth overview of the basic research applications of Ro 10-5824, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.
Introduction
Quantitative Data
The following table summarizes the key quantitative pharmacological data for Ro 10-5824 dihydrochloride, facilitating a clear comparison of its binding affinity and functional potency.
| Parameter | Value | Species/System | Reference |
| Ki | 5.2 ± 0.9 nM | Human D4 Receptor | [1][2][3] |
| EC50 ([35S]GTPγS binding) | 205 ± 67 nM | Human D4 Receptor | [1][2] |
| Maximal Induction ([35S]GTPγS binding) | 36 ± 4% above basal | Human D4 Receptor | [1] |
| Selectivity vs. D3R | 250-fold | Human | [1][2][3] |
| Selectivity vs. D1, D2, D5R | >1000-fold | Human | [1][2][3] |
Signaling Pathways
Ro 10-5824, as a partial agonist of the dopamine D4 receptor, modulates several downstream signaling cascades. The primary mechanism involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. However, D4R activation can also influence other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and protein kinase B (Akt) pathways.
Activation of the D4 receptor by Ro 10-5824 can also lead to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway, which is involved in regulating cellular processes such as proliferation and differentiation.
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional activity of Ro 10-5824 at the D4 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
This compound.
-
[35S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare a dilution series of Ro 10-5824 in assay buffer.
-
In a microcentrifuge tube, combine the cell membranes (10-20 µg of protein), 10 µM GDP, and the desired concentration of Ro 10-5824.
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the mixture for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values.
Novel Object Recognition (NOR) Test in Mice
The NOR test is a behavioral assay used to assess cognitive function, particularly recognition memory. Ro 10-5824 has been shown to enhance performance in this task.[8]
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys of similar size but different shapes and colors).
Procedure:
-
Habituation Phase (Day 1):
-
Place each mouse individually into the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior during testing.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Administer Ro 10-5824 (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle to the mice 30 minutes before the training phase.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being in close proximity to the object (≤ 2 cm) and oriented towards it.
-
-
Testing Phase (Day 2, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (Tfamiliar) and the novel object (Tnovel).
-
-
Data Analysis:
-
A discrimination index (DI) is calculated as: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar).
-
A higher DI indicates better recognition memory.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2 in response to D4 receptor activation by Ro 10-5824.
Materials:
-
Cells expressing the dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blotting or ELISA equipment.
Procedure (Western Blotting):
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of Ro 10-5824 for a specified time (e.g., 5-15 minutes).
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a highly selective and potent partial agonist of the dopamine D4 receptor, making it an indispensable tool for investigating the complex roles of this receptor in the central nervous system. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize Ro 10-5824 in their studies. Its application in a range of in vitro and in vivo assays will continue to advance our understanding of D4R-mediated signaling and its implications for both normal brain function and the pathophysiology of various neuropsychiatric disorders.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Ro 10-5824 Dihydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 is a selective partial agonist for the dopamine (B1211576) D4 receptor, demonstrating nootropic effects in various animal studies.[1] Its selectivity for the D4 subtype over D2 and D3 receptors makes it a valuable tool for investigating the role of the D4 receptor in cognitive processes and its potential as a therapeutic target for neuropsychiatric disorders.[2][3] These application notes provide a comprehensive overview of in vivo administration protocols for Ro 10-5824 dihydrochloride (B599025), compiled from published research. The information presented herein is intended to serve as a guide for designing and executing in vivo studies involving this compound.
Data Presentation
In Vivo Efficacy of Ro 10-5824 Dihydrochloride in Rodent Models
| Animal Model | Strain | Administration Route | Dosage (mg/kg) | Key Findings | Reference |
| Mouse | C57BL/6J | Intraperitoneal (i.p.) | 1.0, 3.0, 10.0 | 10.0 mg/kg increased time spent in the center of an enclosure with a novel object. No effect on locomotor activity. | [2][3] |
| Mouse | DBA/1J | Intraperitoneal (i.p.) | 1.0, 3.0, 10.0 | No significant effect on novel object exploration. | [2][3] |
| Rat | Wistar | Local perfusion (ventral striatum) | - | Dose-dependently modulated striatal glutamate (B1630785) release. | [4] |
In Vivo Efficacy of this compound in Non-Human Primate Models
| Animal Model | Administration Route | Dosage (mg/kg) | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Common Marmoset | Intramuscular (i.m.) | 0.3, 1.0, 3.0 | 3 mg/kg significantly increased the success rate in the object retrieval detour (ORD) task. 1 and 3 mg/kg increased baseline gamma band activity in the frontal cortex. No effect on spontaneous locomotion. |[5][6] |
Experimental Protocols
Protocol 1: Assessment of Novelty-Seeking Behavior in Mice
This protocol is adapted from studies investigating the effect of Ro 10-5824 on novel object exploration in mice.[2][3]
1. Materials:
- This compound
- Vehicle (e.g., sterile 0.9% saline or phosphate-buffered saline (PBS))[7]
- Male C57BL/6J and/or DBA/1J mice
- Open field apparatus
- Novel object
2. Drug Preparation:
- On the day of the experiment, freshly dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 1.0, 3.0, and 10.0 mg/kg).[2]
- The solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
- Prepare a vehicle-only solution to serve as the control.
3. Animal Handling and Habituation:
- House mice in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
- Handle the mice for several days prior to the experiment to acclimate them to the researcher.
- On days 1 and 2 of the experiment, place the mice in the open field apparatus for a 60-minute habituation session.[7]
4. Administration and Behavioral Testing:
- On day 3, following a 60-minute period in the open field, remove the mice.
- Administer Ro 10-5824 solution or vehicle via intraperitoneal (i.p.) injection.
- Ten minutes after injection, place the mice back into the open field, which now contains a novel object in the center.[2]
- Record the behavior of the mice for a set duration (e.g., 60 minutes), paying particular attention to the time spent exploring the novel object and the time spent in the center of the apparatus.[7]
5. Data Analysis:
- Analyze the recorded data to compare the time spent in the center and interacting with the novel object between the different treatment groups.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed differences.
Protocol 2: Evaluation of Cognitive Function in Common Marmosets
This protocol is based on studies assessing the effects of Ro 10-5824 on executive function in common marmosets using the object retrieval detour (ORD) task.[5][6]
1. Materials:
- This compound
- Sterile 0.9% saline
- Adult common marmosets (male and female)
- Object retrieval detour (ORD) apparatus
2. Drug Preparation:
- Dissolve this compound in sterile saline to achieve the desired concentrations for intramuscular administration (e.g., for doses of 0.3, 1.0, and 3.0 mg/kg).[6]
- Prepare a saline-only solution for the control group.
3. Administration and Cognitive Testing:
- Administer the prepared Ro 10-5824 solution or saline via intramuscular (i.m.) injection into the femoral area at a volume of 0.5 mL/kg.[6]
- One hour after administration, conduct the ORD task.[6]
- The ORD task involves the marmoset retrieving a food reward from a transparent box that is open on one side. The task assesses the animal's ability to inhibit a prepotent response (reaching directly for the reward) and instead detour to the opening.
- Record the success rate for each animal across a set number of trials.
4. Data Analysis:
- Calculate the percentage of correct trials for each animal in each treatment group.
- Use appropriate statistical methods (e.g., paired t-test or Wilcoxon signed-rank test) to compare the performance before and after drug administration, and ANOVA for between-group comparisons.
Visualizations
Caption: General experimental workflow for in vivo studies with Ro 10-5824.
Caption: Hypothesized signaling pathway of Ro 10-5824 at the D4 receptor.
References
- 1. Ro10-5824 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ro 10-5824 Dihydrochloride in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor (D4R), with a binding affinity (Ki) of 5.2 nM.[1] It exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) as well as other neurotransmitter receptors.[1] This selectivity makes Ro 10-5824 a valuable pharmacological tool for investigating the role of the D4 receptor in various physiological and pathological processes, particularly in the context of behavior and cognition. The dopamine D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is predominantly expressed in the prefrontal cortex and hippocampus, brain regions critically involved in executive function, learning, and memory.[2] This document provides detailed application notes and protocols for the use of Ro 10-5824 dihydrochloride in mouse behavioral studies, with a focus on the novel object recognition test.
Data Presentation
Table 1: Quantitative Data for this compound in Mouse Behavioral Studies
| Parameter | Details | Reference |
| Compound | This compound | |
| Target | Dopamine D4 Receptor (Partial Agonist) | [2] |
| Animal Model | Male C57BL/6J and DBA/1J mice | |
| Behavioral Test | Novel Object Exploration / Recognition | [2] |
| Dose Range | 1.0, 3.0, 10.0 mg/kg | [2] |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Key Behavioral Finding | 10.0 mg/kg Ro 10-5824 increased time spent in the center of the enclosure in the presence of a novel object in C57BL/6J mice, suggesting enhanced novelty seeking. This effect was not observed in DBA/1J mice.[2] | |
| Effect on Locomotion | No significant effect on locomotor activity in novel or familiar environments.[2] |
Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors. Upon activation by an agonist such as Ro 10-5824, the receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA). Downstream effects of D4 receptor activation are complex and can involve the modulation of various cellular processes, including ion channel activity and gene expression, ultimately influencing neuronal excitability and synaptic plasticity.
Experimental Protocols
Novel Object Recognition Test
This test is used to assess learning and memory, specifically recognition memory, in mice. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 40 x 40 cm with walls high enough to prevent escape).
-
Two sets of identical objects (e.g., small plastic toys, metal objects). Objects should be heavy enough that the mice cannot move them.
-
Video recording and tracking software.
-
70% ethanol (B145695) for cleaning.
Experimental Workflow:
Detailed Protocol:
-
Habituation to Handling: For several days leading up to the experiment, handle the mice for a few minutes each day to reduce stress.
-
Day 1: Habituation to the Arena:
-
Place each mouse individually into the empty open field arena.
-
Allow the mouse to freely explore for 5-10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Day 2: Training Phase:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 1.0, 3.0, or 10.0 mg/kg).
-
Approximately 30 minutes after injection, place two identical objects (Object A) in the arena. The objects should be positioned in opposite, symmetrical corners.
-
Place the mouse in the center of the arena, equidistant from both objects.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
Record the session using video tracking software.
-
Return the mouse to its home cage.
-
-
Retention Interval:
-
A retention interval, typically 1 hour, is observed during which the mouse remains in its home cage.
-
-
Day 2: Testing Phase:
-
Replace one of the familiar objects (Object A) with a novel object (Object B). The position of the familiar object should be counterbalanced across animals.
-
Place the mouse back into the center of the arena.
-
Allow the mouse to freely explore for 5 minutes.
-
Record the session and track the time the mouse spends exploring each object (sniffing, touching with nose or paws).
-
-
Data Analysis:
-
Calculate the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. An increase in the DI in the Ro 10-5824 treated group compared to the vehicle group would suggest a cognitive-enhancing effect.
-
Conclusion
This compound is a potent and selective tool for probing the function of the dopamine D4 receptor in behavioral paradigms. The provided data and protocols offer a framework for designing and conducting in vivo studies in mice to investigate the effects of D4 receptor modulation on learning and memory. Careful attention to experimental detail and appropriate control groups are essential for obtaining robust and reproducible results.
References
Application Notes and Protocols: Ro 10-5824 Dihydrochloride for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, demonstrating high affinity with a Ki value of 5.2 nM.[1] Its selectivity is notable, with a 250-fold preference over D3 receptors and over 1000-fold selectivity against D1, D2, and D5 receptors.[1] This compound is a valuable tool for investigating the role of the dopamine D4 receptor in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of Ro 10-5824 dihydrochloride for in vivo injections, along with relevant physicochemical data and a summary of its signaling pathway.
Physicochemical Properties and Solubility
This compound is a white to off-white solid powder. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to its free base form, a common strategy to improve the bioavailability of pharmaceutical agents.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₄·2HCl | |
| Molecular Weight | 353.29 g/mol | [] |
| Purity | ≥99% | |
| CAS Number | 189744-94-3 |
Table 2: Solubility Data for this compound
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| Water | 100 mg/mL | 283.05 mM | Ultrasonic assistance may be required. | [1] |
| Water | Soluble to 100 mM | ~35.3 mg/mL | ||
| Water | ≥ 60 mg/mL | ≥ 169.83 mM | [][5] | |
| DMSO | 8.33 mg/mL | 23.58 mM | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [1][5] |
| DMSO | Soluble to 75 mM | ~26.5 mg/mL | ||
| Saline | Not specified, but used for in vivo studies | Not specified | Used for intramuscular and intraperitoneal injections in animal models.[6][7] | [6][7] |
Experimental Protocols: Preparation for Injection
The following protocols are intended for preclinical research use. All preparations should be conducted in a sterile environment using aseptic techniques.
Materials
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% sodium chloride) for injection
-
Sterile, pyrogen-free water for injection
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge for the intended animal model)
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile 0.22 µm syringe filters
Protocol for Saline-Based Formulation for In Vivo Injection
This protocol is suitable for preparing this compound for administration routes such as intraperitoneal (i.p.) or intramuscular (i.m.) injection in animal models.[6][7]
-
Determine the Required Concentration: Based on the desired dosage (e.g., 1.0, 3.0, or 10.0 mg/kg) and the weight of the experimental animals, calculate the required final concentration of the solution.[6][8]
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile environment.
-
Reconstitution:
-
Transfer the weighed powder into a sterile vial.
-
Add a small volume of sterile saline to the vial.
-
Vortex the vial until the powder is fully dissolved.
-
If dissolution is slow, sonication in an ultrasonic bath for short intervals can be beneficial.[1][9]
-
Once dissolved, add the remaining volume of sterile saline to reach the final desired concentration.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial for removing any potential microbial contamination and undissolved particulates.
-
-
Storage and Handling:
-
For immediate use, the freshly prepared solution can be kept at room temperature, protected from light.
-
For storage, it is recommended to aliquot the solution and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1] Always refer to the manufacturer's specific storage recommendations.
-
Signaling Pathway and Mechanism of Action
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gαi/o subunit.[10][11][12] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate other downstream signaling cascades, including the phosphorylation of ERK1/2 and Akt/PKB, which are involved in cell growth, proliferation, and survival.[13]
Caption: Signaling pathway of Ro 10-5824 via the Dopamine D4 receptor.
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound for an in vivo experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. researchgate.net [researchgate.net]
- 7. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 8. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
Application Notes and Protocols: Ro 10-5824 Dihydrochloride Solubility in PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor (D4DR) with a Ki of 5.2 nM[1][2]. As a research chemical, it is utilized in studies exploring dopaminergic signaling, particularly in the context of neurological and psychiatric disorders[3][4]. Accurate and consistent preparation of this compound in physiologically relevant buffers like Phosphate-Buffered Saline (PBS) is critical for obtaining reliable and reproducible experimental results.
These notes provide comprehensive data and protocols for the dissolution of Ro 10-5824 dihydrochloride in PBS and other common laboratory solvents.
Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The dihydrochloride salt form enhances its aqueous solubility. The data below is compiled from various supplier technical data sheets.
| Solvent | Concentration | Molar Equivalent | Notes | Source(s) |
| PBS (pH 7.4) | 50 mg/mL | ~141.5 mM | Requires sonication to achieve full dissolution. | [5][6][7] |
| Water | up to 100 mM | ~35.3 mg/mL | - | [8][9] |
| Water | ≥ 60 mg/mL | ~169.8 mM | - | [] |
| DMSO | up to 75 mM | ~26.5 mg/mL | - | [8][9] |
Molecular Weight of this compound: 353.29 g/mol [][11][12]
Experimental Protocols
Protocol for Preparing this compound in PBS
This protocol details the steps to prepare a concentrated stock solution of this compound in PBS.
Materials:
-
This compound powder (CAS: 189744-94-3)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Bath or probe sonicator
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
Procedure:
-
Pre-Weigh Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the compound.
-
Initial Mixing: Transfer the weighed powder to a sterile conical tube. Add the target volume of sterile PBS (e.g., 1 mL).
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 30-60 seconds. The solution will likely appear as a suspension.
-
To achieve complete dissolution, sonicate the solution. A bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for particulate matter.[6]
-
If necessary, gentle warming to 37°C can be combined with sonication, but stability at elevated temperatures should be considered.
-
-
Visual Confirmation: Continue sonication until the solution is clear and free of any visible particles.[5]
-
Sterilization: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for cell-based assays or in vivo studies.
-
Storage:
Workflow for PBS Solution Preparation
Caption: Workflow for preparing a sterile PBS solution of Ro 10-5824.
Mechanism of Action: Dopamine D4 Receptor Signaling
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor (D4DR). The D4DR is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This modulation of cAMP levels affects the activity of Protein Kinase A (PKA) and downstream signaling cascades involved in neuronal excitability and gene expression.
Caption: Simplified signaling pathway of the Dopamine D4 receptor.
References
- 1. This compound (MOLN-M26421-2mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ro 10-5824 2HCl | this compound | Dopamine D4 Receptor Partial Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. documents.tocris.com [documents.tocris.com]
- 9. Ro 10-5824 dihydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 11. scbt.com [scbt.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Ro 10-5824 Dihydrochloride in the Novel Object Recognition Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex and hippocampus. These brain regions are critically involved in cognitive functions, including learning and memory. The novel object recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory in rodents. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. Consequently, Ro 10-5824 dihydrochloride is a valuable pharmacological tool to investigate the role of the dopamine D4 receptor in recognition memory and to assess its potential as a therapeutic agent for cognitive deficits.
Mechanism of Action
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is coupled to the Gαi/o subunit of the G-protein complex. Activation of the D4 receptor by Ro 10-5824 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway, along with other downstream effects such as the activation of the MAPK/ERK pathway and interaction with G-protein-coupled inwardly rectifying potassium (GIRK) channels, is believed to underlie its effects on neuronal excitability and synaptic plasticity, thereby influencing cognitive processes.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of Ro 10-5824 on the novel object recognition ratio in a rat model of sepsis-induced cognitive impairment.
| Treatment Group | N | Mean Novel Object Recognition Ratio (± SD) | p-value (vs. CLP + Saline) |
| Sham + Saline | 11 | ~0.65 (estimated from graph) | < 0.05 |
| CLP + Saline | 11 | ~0.45 (estimated from graph) | - |
| CLP + Ro 10-5824 (3 mg/kg) | 11 | ~0.62 (estimated from graph) | < 0.05 |
| CLP: Cecal Ligation and Puncture (a model for inducing sepsis). Data is estimated from graphical representation in He et al., 2020 and represents the ratio of time spent with the novel object to the total exploration time.[1] |
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is a standard procedure for conducting the NOR test in rodents.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Open-field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cubes) that are heavy enough not to be displaced by the animals. Objects should be of similar size and texture but differ in shape and/or color between sets.
-
Video recording and analysis software
-
70% ethanol (B145695) for cleaning
2. Animal Model:
-
Male C57BL/6J mice or Wistar rats are commonly used.[2][3] Animals should be single-housed and habituated to the testing room for at least 1 hour before each session.
3. Procedure:
-
Day 1: Habituation
-
Place each animal individually into the empty open-field arena.
-
Allow the animal to explore freely for 5-10 minutes.
-
Return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
-
Day 2: Training (Familiarization) Phase
-
Prepare this compound solution in the chosen vehicle (e.g., saline).
-
Administer Ro 10-5824 or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specific time before the training session (e.g., 30 minutes). A dose of 10.0 mg/kg has been shown to be effective in C57BL/6J mice.[2][3]
-
Place two identical objects (A1 and A2) in the arena, typically in two opposite corners.
-
Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the session for later analysis of exploration time. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Return the animal to its home cage.
-
-
Day 3: Testing Phase
-
After a retention interval (e.g., 24 hours), prepare the arena by placing one of the familiar objects (A1) and one novel object (B) in the same locations as in the training phase.
-
Place the animal in the center of the arena and allow it to explore for 5 minutes.
-
Record the session for analysis.
-
4. Data Analysis:
-
Measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel) during the testing phase.
-
Calculate the Discrimination Index (DI) using the following formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI value indicates a preference for the novel object, suggesting intact recognition memory. A DI of 0 suggests no preference.
-
Compare the DI between the Ro 10-5824-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Preparation of this compound Solution
-
Vehicle: Sterile 0.9% saline is a commonly used vehicle for dissolving this compound.[3]
-
Concentration: Calculate the required concentration based on the desired dose (e.g., 10 mg/kg) and the injection volume (typically 5-10 ml/kg for intraperitoneal injection in mice).
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve it in the calculated volume of sterile saline.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare the solution fresh on the day of the experiment.
-
Concluding Remarks
The use of this compound in the novel object recognition test provides a robust method for investigating the role of the dopamine D4 receptor in cognitive function. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the neurobiological basis of recognition memory and for the preclinical evaluation of potential cognitive-enhancing therapeutics. It is important to note that the effects of Ro 10-5824 may be dependent on the animal strain, as some studies have shown efficacy in C57BL/6J mice but not in DBA/2J mice.[2] Therefore, careful selection of the animal model is crucial for the interpretation of results.
References
Application Notes and Protocols for Ro 10-5824 Dihydrochloride in the Object Retrieval Detour Task
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, to investigate its effects on executive function and inhibitory control in the object retrieval detour (ORD) task. The ORD task is a well-established behavioral paradigm for assessing cognitive flexibility and the ability to inhibit prepotent responses. This document outlines the mechanism of action of Ro 10-5824, a comprehensive experimental protocol for the ORD task in a common marmoset model, and methods for data analysis and presentation. The provided information is intended to guide researchers in the standardized application of Ro 10-5824 for preclinical studies related to cognitive enhancement and neuropsychiatric disorders.
Introduction
Ro 10-5824 is a selective partial agonist for the dopamine D4 receptor, exhibiting high affinity for this receptor subtype with significantly lower affinity for other dopamine receptors such as D1, D2, D3, and D5.[1] The dopamine D4 receptor is predominantly expressed in cortical and limbic brain regions, areas critically involved in higher-order cognitive functions, including attention, decision-making, and executive control.[2] Dysfunction of the dopaminergic system, particularly involving D4 receptors, has been implicated in various neuropsychiatric conditions such as attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.
The object retrieval detour (ORD) task is a behavioral assay that measures an animal's ability to inhibit a prepotent, yet incorrect, response in favor of a more complex, "detour" action to obtain a reward.[3][4] In this task, a desirable object is placed inside a transparent box with an opening on one side. The subject must suppress the instinctive direct reach towards the visible reward (which is blocked by a transparent barrier) and instead retrieve the object through the side opening.[4] Successful performance in the ORD task is considered a reliable indicator of intact executive function and inhibitory control. Studies have demonstrated that systemic administration of Ro 10-5824 can significantly improve performance in the ORD task in common marmosets, suggesting its potential as a cognitive enhancer.[5][6][7]
Mechanism of Action and Signaling Pathway
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor. As a G-protein coupled receptor (GPCR), the D4 receptor is primarily coupled to the Gαi/o subunit.[8] Upon activation by an agonist like Ro 10-5824, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing gene transcription and neuronal excitability.
Furthermore, the βγ subunits of the activated G-protein can directly interact with and modulate the activity of various ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8] Activation of GIRK channels leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Through these signaling pathways, Ro 10-5824 can modulate neuronal activity in brain regions critical for executive function.
Caption: Dopamine D4 Receptor Signaling Pathway Activated by Ro 10-5824.
Experimental Protocol: Object Retrieval Detour (ORD) Task
This protocol is designed for adult common marmosets (Callithrix jacchus).
Materials
-
Ro 10-5824 dihydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Object Retrieval Detour (ORD) apparatus: A transparent acrylic box (e.g., 10 cm x 10 cm x 10 cm) with one side open, mounted on a tray.
-
Highly palatable food reward (e.g., small pieces of marshmallow or fruit).
-
Animal scale
-
Syringes and needles for intramuscular injection.
-
Video recording equipment (optional, for detailed behavioral analysis).
Drug Preparation
-
Prepare a stock solution of this compound by dissolving it in sterile saline.
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations. A dose of 3 mg/kg has been shown to be effective.[5][6]
-
The vehicle control group should receive an equivalent volume of sterile saline.
Experimental Procedure
The experiment consists of three phases: Habituation, Training, and Testing.
Caption: Experimental Workflow for the Object Retrieval Detour Task.
Phase 1: Habituation (2-3 days)
-
Acclimatize the marmosets to the testing room and the experimenter.
-
Habituate the animals to the ORD apparatus. Initially, an opaque box of the same dimensions can be used to facilitate learning the basic task of retrieving a reward from a container.
-
Allow the marmosets to freely explore the apparatus and retrieve easily accessible rewards placed within.
Phase 2: Training (until criterion is met)
-
Shaping:
-
Begin by placing the reward inside the transparent ORD box with the open side facing the animal.
-
Gradually move the reward further inside the box across trials.
-
Once the animal reliably retrieves the reward, begin to vary the orientation of the open side (e.g., left, right, or away from the animal).
-
-
Criterion for Successful Learning: The animal must achieve a success rate of over 80% (correctly retrieving the reward on the first attempt without touching the transparent barrier) for three consecutive days.
Phase 3: Testing
-
Baseline Measurement: Before any drug administration, record the baseline performance of each animal in the ORD task.
-
Drug Administration:
-
Administer this compound or vehicle via intramuscular (i.m.) injection into the thigh muscle.
-
Allow a pre-treatment period of approximately 10-15 minutes before starting the behavioral testing.
-
-
ORD Task Performance:
-
Each session consists of a set number of trials (e.g., 20-30 trials).
-
On each trial, place the reward inside the transparent box. The position of the opening should be varied randomly.
-
Record the following parameters for each trial:
-
Success: Whether the animal successfully retrieved the reward.
-
Latency to retrieve: The time from the presentation of the apparatus to the retrieval of the reward.
-
Number of barrier touches: The number of times the animal touches the closed, transparent sides of the box before successfully retrieving the reward.
-
First attempt success: Whether the animal retrieved the reward on its first attempt without touching the barrier.
-
-
Data Analysis
The collected data can be analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the performance between the Ro 10-5824 treated group and the vehicle control group. The primary outcome measures are the success rate (percentage of successful trials) and the number of barrier touches.
Quantitative Data Summary
| Parameter | This compound | Vehicle (Saline) |
| Dosage | 1 - 10 mg/kg (3 mg/kg effective dose)[5][6] | N/A |
| Administration Route | Intramuscular (i.m.) | Intramuscular (i.m.) |
| Pre-treatment Time | 10 - 15 minutes | 10 - 15 minutes |
| Expected Outcome | Increased success rate, decreased barrier touches | No significant change from baseline |
| Pharmacological Profile of Ro 10-5824 | |
| Target | Dopamine D4 Receptor |
| Action | Partial Agonist |
| Affinity (Ki) | ~5.2 nM[1] |
| Selectivity | >250-fold for D4 vs D3; >1000-fold for D4 vs D1, D2, D5[1] |
Conclusion
This document provides a comprehensive guide for the application of this compound in the object retrieval detour task. The detailed protocol and background information are intended to facilitate the design and execution of robust preclinical studies investigating the cognitive-enhancing effects of this compound. By following this standardized methodology, researchers can obtain reliable and reproducible data on the role of the dopamine D4 receptor in executive function and explore the therapeutic potential of Ro 10-5824 for disorders characterized by cognitive deficits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The detour paradigm in animal cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive and motor deficits in the acquisition of an object retrieval/detour task in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 6. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Application Notes and Protocols for Ro 10-5824 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1] Its in vitro applications are primarily centered around characterizing its interaction with the D4 receptor and elucidating the subsequent downstream signaling events. This document provides detailed application notes and experimental protocols for the use of Ro 10-5824 dihydrochloride in various in vitro assays, including functional assays assessing G-protein coupling and downstream effector modulation, as well as radioligand binding assays.
Mechanism of Action
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gαi/o signaling pathway. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Furthermore, D4 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4]
Data Presentation
Ligand Binding and Functional Assay Parameters
| Parameter | Receptor | Cell Line | Value | Reference |
| Ki | Dopamine D4 | CHO-K1 | 5.2 nM | [5] |
| EC50 (cAMP Inhibition) | Dopamine D4 | CHO-K1 | 2.7 nM | [6] |
| Emax (cAMP Inhibition) | Dopamine D4 | CHO-K1 | 61.9% (relative to dopamine) | [6] |
| EC50 (β-arrestin Recruitment) | Dopamine D4 | CHO-K1 | 473 nM | [6] |
| Emax (β-arrestin Recruitment) | Dopamine D4 | CHO-K1 | 22.5% (relative to dopamine) | [6] |
Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by Ro 10-5824 at the dopamine D4 receptor.
Figure 1: Ro 10-5824 signaling at the D4 receptor.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of Ro 10-5824 for the dopamine D4 receptor.
Experimental Workflow
Figure 2: Radioligand binding assay workflow.
Materials:
-
CHO-K1 or HEK293T cells stably expressing the human dopamine D4 receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]spiperone or [3H]N-methylspiperone)
-
This compound
-
Non-specific competitor (e.g., unlabeled haloperidol (B65202) or spiperone)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled competitor (for non-specific binding) or varying concentrations of Ro 10-5824.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation (typically 10-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Ro 10-5824 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This assay measures the ability of Ro 10-5824 to inhibit the production of cAMP following D4 receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D4 receptor
-
Cell culture medium
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or similar)
-
384-well white opaque plates
Procedure:
-
Cell Seeding:
-
Seed the CHO-K1-D4R cells in a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of Ro 10-5824 in assay buffer.
-
Add the desired concentrations of Ro 10-5824 to the wells.
-
-
Stimulation:
-
Add forskolin to all wells (except for basal control) at a final concentration that stimulates a submaximal level of cAMP (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used. This typically involves adding detection reagents and measuring a luminescent or fluorescent signal.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal level (0%).
-
Plot the percentage of inhibition against the log concentration of Ro 10-5824 to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of Ro 10-5824 on the phosphorylation of ERK1/2.[3]
Materials:
-
HEK293T or CHO cells transiently or stably expressing the dopamine D4 receptor
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with varying concentrations of Ro 10-5824 for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total-ERK1/2.
-
Plot the fold change in phosphorylation against the log concentration of Ro 10-5824.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of the dopamine D4 receptor. The protocols provided herein offer a framework for characterizing its binding affinity and functional activity. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. These in vitro studies are fundamental for understanding the molecular pharmacology of Ro 10-5824 and for guiding its potential therapeutic applications.
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 3. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ro 10-5824 Dihydrochloride for Studying ADHD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. The dopaminergic system, particularly the dopamine (B1211576) D4 receptor (D4R), has been strongly implicated in the pathophysiology of ADHD. Genetic studies have linked polymorphisms in the D4R gene to an increased risk for the disorder. Ro 10-5824 dihydrochloride (B599025) is a selective and potent partial agonist for the dopamine D4 receptor, exhibiting minimal affinity for D2 and D3 receptors.[1][2] This selectivity makes it a valuable pharmacological tool for elucidating the specific role of D4R in preclinical models of ADHD and for exploring its therapeutic potential. These application notes provide an overview of Ro 10-5824 and detailed protocols for its use in relevant preclinical assays.
Chemical and Pharmacological Properties
| Property | Value | Reference |
| IUPAC Name | 2-Methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine dihydrochloride | |
| Molecular Formula | C₁₇H₂₂N₄ · 2HCl | |
| Molecular Weight | 355.3 g/mol | |
| Mechanism of Action | Selective Dopamine D4 Receptor Partial Agonist | [1][2] |
| Binding Affinity (Ki) | 5.2 nM for human D4 receptor | [3] |
| Selectivity | Minimal affinity for D2 and D3 receptors | [1][2] |
| Pharmacokinetics (ADME) | Limited publicly available data. Researchers should conduct in-house pharmacokinetic studies to determine optimal dosing and timing for specific experimental paradigms. | [4][5][6] |
Rationale for Use in ADHD Models
The therapeutic strategy for ADHD often involves modulating the dopamine and norepinephrine (B1679862) systems. While stimulants like methylphenidate are effective, they have limitations, prompting the search for novel, non-stimulant treatments. The high expression of D4 receptors in the prefrontal cortex, a brain region critical for executive functions that are impaired in ADHD, makes it a compelling therapeutic target. Ro 10-5824, as a selective D4R partial agonist, offers a means to investigate whether targeted modulation of this receptor can ameliorate ADHD-like behaviors.[3] Preclinical studies suggest that D4R agonists can enhance cognitive performance and novelty-seeking behavior without inducing hyperlocomotion, a desirable profile for an ADHD therapeutic.[1][2][7]
Preclinical Evidence Summary
Behavioral Studies
| Animal Model | Behavioral Assay | Dosing (Ro 10-5824) | Key Findings | Reference |
| C57BL/6J Mice | Novel Object Recognition | 10.0 mg/kg, i.p. | Increased time spent exploring a novel object. | [1][2] |
| C57BL/6J Mice | Open Field Test | 1.0, 3.0, 10.0 mg/kg, i.p. | No significant effect on locomotor activity. | [1][2] |
| Common Marmosets | Object Retrieval Detour (ORD) Task | 3 mg/kg, i.m. | Significantly increased success rate in the task. | [7] |
| Common Marmosets | Locomotor Activity | 1 and 3 mg/kg, i.m. | No effect on spontaneous locomotion. | [7] |
Neurochemical and Electrophysiological Studies
| Preparation | Assay | Dosing (Ro 10-5824) | Key Findings | Reference |
| Rat Ventral Striatum (in vivo) | Microdialysis | Dose-dependent perfusion | Decreased extracellular glutamate (B1630785) levels and increased extracellular dopamine levels. | [8] |
| Common Marmosets (in vivo) | Quantitative EEG | 1 and 3 mg/kg, i.m. | Increased baseline gamma band activity in the frontal cortex. | [7] |
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test in Mice
This protocol is designed to assess recognition memory, a cognitive domain often impaired in ADHD models.
Workflow for Novel Object Recognition Test
Caption: Workflow of the Novel Object Recognition (NOR) test.
Materials:
-
Ro 10-5824 dihydrochloride
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Open-field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1):
-
Gently place each mouse into the empty open-field arena and allow it to explore freely for 5-10 minutes.
-
This reduces anxiety and familiarizes the animal with the testing environment.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the session to ensure adequate exploration of both objects.
-
-
Testing (Day 3):
-
Prepare fresh solutions of Ro 10-5824 (e.g., 1.0, 3.0, 10.0 mg/kg) and vehicle.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
After a pre-determined pre-treatment time (e.g., 30 minutes), place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore freely for 5-10 minutes and record the session.
-
-
Data Analysis:
-
Manually or using automated software, score the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Protocol 2: Object Retrieval Detour (ORD) Task in Common Marmosets
This protocol assesses executive function, including attention and impulse control, which are core deficits in ADHD.
Workflow for Object Retrieval Detour Task
Caption: Workflow of the Object Retrieval Detour (ORD) task.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Transparent acrylic box with one open side
-
Food reward (e.g., small piece of fruit)
-
Testing cage for marmosets
-
Video recording equipment
Procedure:
-
Training:
-
Familiarize the marmoset with retrieving a food reward from the box when the open side is facing it.
-
-
Testing:
-
Administer Ro 10-5824 (e.g., 0.3, 1.0, 3.0 mg/kg) or vehicle via intramuscular (i.m.) injection.
-
After a suitable pre-treatment period, present the transparent box with the food reward inside, but with the open side facing away from the marmoset.
-
The marmoset must inhibit the prepotent response of reaching directly for the visible reward and instead make a detour to reach into the open side.
-
Conduct multiple trials per session.
-
-
Data Analysis:
-
Score each trial as a "success" (detour reach) or "failure" (attempting to reach through the transparent wall).
-
Calculate the success rate as (Number of successful trials / Total number of trials) * 100.
-
Protocol 3: Evaluation in the Spontaneously Hypertensive Rat (SHR) Model of ADHD
The SHR is a well-validated genetic model of ADHD, exhibiting hyperactivity, impulsivity, and attentional deficits. While direct studies with Ro 10-5824 in SHRs are not widely published, this protocol is based on studies with other D4R ligands in this model.
Materials:
-
Adolescent Spontaneously Hypertensive Rats (SHR) and a suitable control strain (e.g., Wistar-Kyoto, WKY).
-
This compound
-
Vehicle
-
Behavioral testing apparatus (e.g., open-field arena, Y-maze, five-choice serial reaction time task chamber).
Procedure:
-
Animal Model:
-
Use adolescent SHR and WKY rats, as this developmental stage is relevant to ADHD.
-
-
Behavioral Assays:
-
Locomotor Activity (Open Field Test): Administer Ro 10-5824 (e.g., 1, 3, 10 mg/kg, i.p.) and measure total distance traveled, time spent in the center vs. periphery, and rearing frequency. The expected outcome is a reduction in the hyperactivity characteristic of SHRs without sedation.
-
Attention and Working Memory (Y-Maze): Assess spontaneous alternation as a measure of spatial working memory. An increase in the percentage of spontaneous alternations in SHRs treated with Ro 10-5824 would suggest improved attention and working memory.
-
Impulsivity (Delay Discounting Task): Train rats to choose between a small, immediate reward and a larger, delayed reward. SHRs typically show a preference for the immediate reward. A shift towards choosing the larger, delayed reward after Ro 10-5824 treatment would indicate reduced impulsivity.
-
-
Data Analysis:
-
Compare the performance of Ro 10-5824-treated SHRs to vehicle-treated SHRs and WKY controls. Statistical analysis should be performed using appropriate methods (e.g., ANOVA, t-tests).
-
Signaling Pathways
Ro 10-5824, as a D4R agonist, modulates downstream signaling cascades relevant to neuronal function and plasticity.
Dopamine D4 Receptor Signaling Pathway
Caption: D4R signaling cascade initiated by Ro 10-5824.
Activation of the D4 receptor by Ro 10-5824 is coupled to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4R activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) and the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various substrates, including AMPA receptors, thereby modulating synaptic plasticity.[8] Furthermore, D4R activation has been shown to presynaptically inhibit glutamate release.[8] These signaling pathways are thought to underlie the pro-cognitive effects of Ro 10-5824.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D4 receptor in ADHD and related cognitive functions. Its selectivity allows for the targeted interrogation of this specific receptor system. The protocols provided herein offer a framework for assessing the effects of Ro 10-5824 on recognition memory, executive function, and the core behavioral phenotypes of ADHD in a validated animal model. Further research, particularly direct comparisons with standard ADHD medications and comprehensive pharmacokinetic profiling, will be crucial in fully delineating the therapeutic potential of D4R agonism for ADHD.
References
- 1. researchgate.net [researchgate.net]
- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. omicsonline.org [omicsonline.org]
- 6. Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Ro 10-5824 Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor, demonstrating high affinity and selectivity over other dopamine receptor subtypes.[1] The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the prefrontal cortex and hippocampus. Its activation is linked to the modulation of cognitive processes, attention, and novelty-seeking behaviors.[2] In preclinical research, Ro 10-5824 is a valuable tool for investigating the therapeutic potential of D4 receptor agonism in psychiatric and neurological disorders. This document provides detailed protocols for the intraperitoneal (i.p.) injection of Ro 10-5824 dihydrochloride in mice, along with a summary of reported quantitative data and a description of the associated signaling pathway.
Data Presentation
The following tables summarize quantitative data from studies involving the intraperitoneal administration of this compound in mice.
Table 1: Dosage and Administration Details
| Parameter | Value | Reference |
| Compound | This compound | [1][2][3] |
| Animal Model | C57BL/6J and DBA/1J male mice | [2][3] |
| Route of Administration | Intraperitoneal (i.p.) injection | [2] |
| Dosages Studied | 0, 1.0, 3.0, 10.0 mg/kg | [2][3] |
| Vehicle | Normal saline | [2] |
| Injection Volume | < 10 ml/kg | [4] |
Table 2: Reported Behavioral Effects in Mice
| Dosage (mg/kg) | Behavioral Test | Key Findings | Reference |
| 1.0, 3.0 | Baseline gamma band activity | Increased activity in the frontal cortex. | [1] |
| 3.0 | Object Retrieval Detour (ORD) task | Increased success rate. | [1] |
| 10.0 | Novel Object Exploration | Increased time spent in the center of the enclosure in the presence of a novel object in C57 mice; no significant effect in DBA mice. | [2][3] |
| 1.0, 3.0, 10.0 | Spontaneous Locomotion | No significant effect on the amount of locomotor activity in novel or familiar environments. | [1][2][3] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for aid in dissolution)[1]
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and vehicle. The final concentration of the solution will depend on the desired dosage (in mg/kg) and the injection volume (typically 5-10 ml/kg).
-
Example Calculation for a 10 mg/kg dose with a 10 ml/kg injection volume:
-
For a 25 g mouse, the required dose is 0.25 mg.
-
The injection volume would be 0.25 ml.
-
Therefore, the required concentration of the solution is 1 mg/ml.
-
-
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of sterile normal saline to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] One study notes that the compound should be freshly dissolved on the day of each experiment.[2]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution appropriately. Stock solutions can be stored at -20°C for one month or -80°C for six months.[1] For daily use, it is recommended to prepare the solution fresh.[2]
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)[4]
-
70% ethanol
-
Sterile gauze pads
-
Appropriate animal restraint device
Procedure:
-
Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Position the mouse to expose the abdomen. Tilting the mouse's head slightly downwards can help to move the abdominal organs away from the injection site.[4]
-
Locate the injection site. The preferred site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4]
-
Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or any colored fluid appears, discard the syringe and prepare a new one.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
-
Dispose of the syringe and needle in a designated sharps container.
Mandatory Visualizations
Signaling Pathway of Dopamine D4 Receptor Activation
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow for Intraperitoneal Injection of Ro 10-5824
Caption: Experimental workflow for i.p. injection.
References
Application Notes and Protocols for Ro 10-5824 Dihydrochloride Administration in Common Marmosets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, in the common marmoset (Callithrix jacchus). This document includes a summary of its mechanism of action, quantitative data from published studies, detailed experimental protocols for behavioral and neurophysiological assessments, and diagrams of the relevant signaling pathway and experimental workflows.
Mechanism of Action
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor (D4R).[1] The D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family. Upon activation by an agonist like Ro 10-5824, the D4 receptor primarily couples to Gαi/o proteins. This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is believed to modulate neuronal excitability and function, particularly in the prefrontal cortex where D4 receptors are highly expressed. Growing evidence suggests the involvement of D4 receptors in controlling executive functions.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering Ro 10-5824 dihydrochloride to common marmosets.
Table 1: Behavioral Effects of Ro 10-5824 on the Object Retrieval Detour (ORD) Task
| Dosage (mg/kg) | Administration Route | Key Finding | Reference |
| 3 | Systemic | Significantly increased success rate in the ORD task. | [1] |
| 0.3 - 3 | Intramuscular | Dose-dependent increase in the ORD score. | [2] |
| 0.3 (in combination with 3 mg/kg lurasidone) | Intramuscular | Significantly increased ORD score. |
Table 2: Neurophysiological Effects of Ro 10-5824
| Dosage (mg/kg) | Administration Route | Key Finding | Reference |
| 1 and 3 | Systemic | Increased baseline gamma band activity in the frontal cortex. | [1] |
| 3 | Systemic | No effect on spontaneous locomotion. | [1] |
Experimental Protocols
Drug Preparation and Administration
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
On the day of the experiment, freshly prepare the this compound solution.
-
Dissolve the required amount of this compound powder in sterile saline to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of the compound in 1 mL of sterile saline.
-
Thoroughly mix the solution using a vortex mixer until the powder is completely dissolved.
-
For systemic administration , the specific route (e.g., subcutaneous, intraperitoneal) should be chosen based on the experimental design. The cited studies utilized systemic administration without specifying the exact route.[1]
-
For intramuscular administration , inject the solution into the femoral muscle of the marmoset.[3]
-
The injection volume should be calculated based on the animal's body weight to deliver the target dose (e.g., 1 mg/kg or 3 mg/kg).
Object Retrieval Detour (ORD) Task
This task is used to evaluate executive function, specifically cognitive flexibility and inhibitory control.
Apparatus:
-
A transparent rectangular box, open on one side.
-
A preferred food reward for the marmoset (e.g., a piece of cake or fruit).
-
A testing tray to which the box is affixed.
Protocol:
-
Habituation and Training:
-
Familiarize the marmoset with the testing apparatus and the food reward.
-
Train the marmoset to retrieve the reward from the box. This involves presenting the box with the open side facing the animal for easy access.
-
Gradually increase the difficulty by orienting the open side away from the marmoset, requiring it to make a detour to retrieve the reward.
-
-
Testing Procedure:
-
Place the food reward inside the transparent box.
-
Position the box on the testing tray with the open side facing away from the marmoset.
-
Allow the marmoset to attempt to retrieve the reward within a set time limit (e.g., 30 seconds).
-
A successful trial is recorded if the marmoset retrieves the reward by reaching around the barrier and into the opening.
-
An unsuccessful trial (error) is recorded if the marmoset paws at the closed transparent front of the box.
-
Administer the vehicle or Ro 10-5824 solution at the specified dose and route.
-
Conduct the ORD task trials at a set time point after drug administration (e.g., 60 minutes).
-
Record the number of successful trials and errors to calculate the success rate.
-
Quantitative Electroencephalography (qEEG)
This protocol is for recording and analyzing brain electrical activity to assess the neurophysiological effects of Ro 10-5824.
Materials:
-
EEG recording system with implantable electrodes or scalp electrodes.
-
Surgical equipment for electrode implantation (if applicable).
-
Data acquisition and analysis software.
-
Shielded recording chamber to minimize electrical interference.
Protocol:
-
Electrode Implantation (for chronic studies):
-
Anesthetize the marmoset following approved veterinary procedures.
-
Surgically implant electrodes over the frontal cortex according to stereotaxic coordinates.
-
Allow for a post-operative recovery period.
-
-
Data Acquisition:
-
Place the marmoset in a comfortable, shielded recording chamber.
-
Connect the implanted or scalp electrodes to the EEG recording system.
-
Record baseline EEG activity for a predetermined period before drug administration.
-
Administer the vehicle or Ro 10-5824 solution.
-
Continuously record EEG data for a specified duration post-administration.
-
-
Data Analysis:
-
Visually inspect the EEG recordings for artifacts and remove contaminated epochs.
-
Perform a Fast Fourier Transform (FFT) on the cleaned EEG data to obtain power spectra.
-
Analyze the power in different frequency bands, with a particular focus on the gamma band (typically 30-80 Hz).
-
Compare the gamma band activity during the baseline period to the post-drug administration period to determine the effect of Ro 10-5824.
-
Visualizations
Caption: Signaling pathway of Ro 10-5824 via the Dopamine D4 receptor.
References
Application Notes and Protocols for Ro 10-5824 Dihydrochloride
A Critical Clarification on the Mechanism of Action of Ro 10-5824 Dihydrochloride (B599025)
It is imperative to clarify that Ro 10-5824 dihydrochloride is not a retinoic acid receptor (RAR) antagonist. Extensive pharmacological data unequivocally identify this compound as a potent and selective dopamine (B1211576) D4 receptor (D4R) partial agonist .[1][2][3] This document provides detailed application notes and experimental protocols based on its established role in modulating the dopaminergic system.
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of the dopamine D4 receptor.[4][5] The D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the prefrontal cortex, hippocampus, and limbic areas of the brain.[5] It is implicated in a variety of neurological processes, including cognition, attention, and executive function.[5][6] Dysregulation of D4R signaling has been associated with conditions such as attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.[7][8] As a partial agonist, Ro 10-5824 can modulate D4R activity, making it a key compound for studying the therapeutic potential of targeting this receptor.[9]
Data Presentation: Pharmacological Profile of Ro 10-5824
The following table summarizes the key quantitative data for this compound, highlighting its high affinity and selectivity for the dopamine D4 receptor.
| Parameter | Value | Receptor/Assay | Species | Reference |
| Binding Affinity (Ki) | 5.2 ± 0.9 nM | Dopamine D4 Receptor | Human | [1][2][10] |
| Functional Activity (EC50) | 205 ± 67 nM | ³⁵S-GTPγS Binding Assay | Human | [1] |
| Selectivity | >250-fold vs. D3 | Dopamine Receptors | Human | [1] |
| Selectivity | >1000-fold vs. D1, D2, D5 | Dopamine Receptors | Human | [1] |
Experimental Protocols
Protocol 1: In Vitro Dopamine D4 Receptor Activation Assay (cAMP Inhibition)
This protocol describes a method to quantify the partial agonist activity of Ro 10-5824 by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor (HEK-D4R)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
Procedure:
-
Cell Culture: Culture HEK-D4R cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in assay buffer to create a concentration range (e.g., 1 pM to 10 µM).
-
Assay: a. Wash the cells once with assay buffer. b. Add 50 µL of varying concentrations of Ro 10-5824 to the wells. c. Add 50 µL of forskolin (final concentration of 10 µM) to all wells except the basal control. d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Ro 10-5824. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values relative to a full D4 agonist.
Protocol 2: In Vivo Assessment of Cognitive Enhancement (Novel Object Recognition Test)
This protocol outlines the Novel Object Recognition (NOR) test in mice to evaluate the effects of Ro 10-5824 on recognition memory, a key aspect of cognitive function.[9][11][12]
Materials:
-
Adult male C57BL/6J mice
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic blocks, metal cubes) that are distinct from each other. Objects should be heavy enough that mice cannot displace them.
-
This compound
-
Vehicle (e.g., sterile saline or PBS)[1]
-
Video tracking software
Procedure:
-
Drug Preparation and Administration: Dissolve this compound in the vehicle. Administer Ro 10-5824 (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training session.[1][9]
-
Habituation (Day 1): a. Place each mouse individually into the empty open field arena. b. Allow the mouse to explore freely for 10 minutes.[13] c. Return the mouse to its home cage.
-
Training/Familiarization (Day 2): a. Place two identical objects (A and A) in opposite corners of the arena. b. Place the mouse in the center of the arena and allow it to explore for 10 minutes.[11] c. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Testing (Day 2, after a retention interval of e.g., 2 hours): [13] a. Replace one of the familiar objects with a novel object (A and B). b. Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.[13][14] c. Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Data Analysis: a. Calculate the Discrimination Index (DI) for each mouse: DI = (T_novel - T_familiar) / (T_novel + T_familiar). b. A positive DI indicates a preference for the novel object, suggesting intact recognition memory. c. Compare the DI between the Ro 10-5824-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).
Mandatory Visualizations
Signaling Pathway
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ro 10-5824 2HCl | this compound | Dopamine D4 Receptor Partial Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
Ro 10-5824 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor (D4R), a G protein-coupled receptor primarily expressed in the prefrontal cortex, hippocampus, and limbic system.[1][2] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor in cognitive processes, neuropsychiatric disorders, and reward pathways. These application notes provide an overview of its mechanism of action, key experimental data, and detailed protocols for its use in both in vitro and in vivo research settings.
Supplier Information
For procurement of Ro 10-5824 dihydrochloride, researchers can refer to the following suppliers and their respective catalog numbers.
| Supplier | Catalog Number |
| MedChemExpress | HY-10143A |
| Tocris Bioscience | 2329[3] |
| SmallMolecules.com | B7019-10 |
| Hölzel-Diagnostika | MOLN-M26421-2mg[4] |
| Sigma-Aldrich | ST9H9BC156DC (via Shanghai Topscience Co., Ltd.) |
| Santa Cruz Biotechnology | sc-203525 |
Physicochemical and Pharmacological Properties
-
IUPAC Name: 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride[3]
-
CAS Number: 189744-94-3[3]
-
Molecular Formula: C₁₇H₂₀N₄·2HCl[3]
-
Solubility: Soluble in saline. For stock solutions, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Storage: For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[6]
Mechanism of Action and Signaling Pathway
Ro 10-5824 acts as a selective partial agonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o).[1][7] Upon activation by Ro 10-5824, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Beyond the canonical Gαi/o pathway, D4 receptor activation has been shown to modulate other signaling pathways, including the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B or PKB).[8] These pathways are crucial for regulating various cellular processes, including gene expression, cell survival, and synaptic plasticity.
Key Experimental Data
Ro 10-5824 has been characterized in various assays, demonstrating its utility in neuroscience research.
| Assay Type | Key Parameter | Value | Species/System |
| Radioligand Binding | Kᵢ | 5.2 ± 0.9 nM[6] | Human D4 Receptor |
| GTPγS Binding | EC₅₀ | 205 ± 67 nM[6] | Cells expressing D4 Receptor |
| GTPγS Binding | Maximal Induction | 36 ± 4% above basal | Cells expressing D4 Receptor |
| In Vivo: Novel Object Recognition | Effective Dose | 10.0 mg/kg (i.p.)[6][9] | C57BL/6J Mice |
| In Vivo: Object Retrieval Detour | Effective Dose | 3 mg/kg (i.m.)[6][10] | Common Marmosets |
| In Vivo: Electrophysiology | Effective Dose | 1 and 3 mg/kg (i.m.)[6][10] | Common Marmosets |
Experimental Protocols
In Vitro: ERK1/2 Phosphorylation Assay in Cultured Cells
This protocol describes how to assess the effect of Ro 10-5824 on the phosphorylation of ERK1/2 in a cell line expressing the dopamine D4 receptor.
Materials:
-
Cells expressing dopamine D4 receptor (e.g., HEK293-D4R)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the medium with a serum-free medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of Ro 10-5824 in a suitable solvent (e.g., sterile water or saline). Prepare serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Treat the serum-starved cells with varying concentrations of Ro 10-5824 (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 10 minutes).[8] Include a vehicle control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and loading dye.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control. Quantify band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
In Vivo: Novel Object Recognition (NOR) Test in Mice
This protocol is designed to assess the effects of Ro 10-5824 on recognition memory and novelty-seeking behavior in mice.[2][6][9]
Materials:
-
Male C57BL/6J mice[6]
-
Open-field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids), distinct in shape and texture.
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1-2):
-
Handle the mice for 5 minutes each day for 3 days prior to the experiment.
-
On Day 1 and 2, place each mouse individually into the empty open-field arena and allow it to explore freely for 60 minutes. This reduces anxiety and familiarizes the mouse with the environment.[6]
-
-
Training Phase (Day 3):
-
Place the mouse back into the empty arena for a final 60-minute habituation session.[6]
-
Remove the mouse and administer Ro 10-5824 (e.g., 1.0, 3.0, or 10.0 mg/kg, i.p.) or vehicle.[6]
-
After a set pre-treatment time (e.g., 10-30 minutes), place two identical objects (A+A) in opposite corners of the arena.
-
Place the mouse back in the arena, facing the wall away from the objects, and allow it to explore for 10 minutes. Record the session.
-
-
Test Phase (Day 3):
-
Return the mouse to its home cage for an inter-trial interval (ITI) of, for example, 1 hour.
-
Replace one of the familiar objects (A) with a novel object (B), ensuring the locations remain the same.
-
Place the mouse back in the arena and record its behavior for 5 minutes.
-
-
Data Analysis:
-
Manually or using tracking software, score the time the mouse spends actively exploring each object (sniffing or touching with the nose/paws).
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. Compare the DI between the vehicle and Ro 10-5824 treated groups using appropriate statistical tests.
-
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the dopamine D4 receptor in the central nervous system. Its high selectivity allows for targeted investigation of D4R-mediated signaling and its behavioral consequences. The protocols provided herein offer a framework for researchers to employ Ro 10-5824 in their studies, contributing to a deeper understanding of dopaminergic modulation of brain function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.tocris.com [documents.tocris.com]
- 4. This compound (MOLN-M26421-2mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
- 9. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ro 10-5824 dihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ro 10-5824 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride?
This compound is a selective partial agonist for the dopamine (B1211576) D4 receptor, with a binding affinity (Ki) of 5.2 nM.[1] It displays high selectivity for the D4 receptor over other dopamine receptor subtypes, including D1, D2, D3, and D5, as well as over D3 receptors (250-fold selectivity).[1] Its mechanism of action involves the modulation of intracellular signaling pathways upon binding to the D4 receptor.
Q2: What are the recommended solvents and solubility limits for this compound?
This compound exhibits good solubility in aqueous solutions and some organic solvents. For detailed solubility information, please refer to the table below.
Q3: How should I prepare stock solutions of this compound?
For detailed, step-by-step instructions on preparing stock solutions for both in vitro and in vivo experiments, please refer to the "Experimental Protocols" section of this guide. It is crucial to use high-purity solvents and follow the recommended procedures to ensure the integrity of the compound.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: The solid form of this compound is stable when stored at -20°C for up to 3 years.[2]
-
Stock Solutions: For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of Ro 10-5824?
Ro 10-5824 is a partial agonist of the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is primarily coupled to the Gαi/o protein.[4] Activation of the D4 receptor by Ro 10-5824 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, Ro 10-5824 has been shown to modulate the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK1/2.[6] It can also affect GABAa receptor signaling.[6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes |
| Water | 100 mg/mL[3][7] | 283.05 mM[3] | May require ultrasonication to fully dissolve.[3] |
| DMSO | 8.33 mg/mL[3] | 23.58 mM[3] | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. May require ultrasonication.[3] |
| PBS | 50 mg/mL[3] | 141.53 mM[3] | May require ultrasonication to achieve a clear solution.[3] |
| Saline | Not specified | Not specified | Used for intramuscular injections in animal studies.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of the compound (Molecular Weight: 353.29 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.53 mg of powder.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Ultrasonication: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Preparation of a 1 mg/mL Solution in Saline for In Vivo Use
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile conical tube
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Weigh the required amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of the compound.
-
Solvent Addition: Add the calculated volume of sterile saline to the tube.
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to ensure the sterility of the solution for injection.
-
Use: It is recommended to prepare this solution fresh on the day of the experiment.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture (especially DMSO).- Solution is supersaturated.- Improper storage temperature. | - Use fresh, anhydrous DMSO for preparing stock solutions.[3]- Ensure the concentration does not exceed the solubility limit.- Store aliquots at -80°C to minimize freeze-thaw cycles.[3] |
| Precipitation when diluting stock solution into aqueous buffer or cell culture medium | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The pH of the aqueous solution is not optimal for the dihydrochloride salt.- The compound is interacting with components in the medium. | - Ensure the final concentration of DMSO in the working solution is sufficient to maintain solubility, but non-toxic to cells (typically <0.5%).- Prepare serial dilutions to avoid a sudden large change in solvent polarity.- Consider preparing the final working solution in a slightly acidic buffer if compatible with the experimental setup.- Test the solubility in a small volume of the specific cell culture medium before preparing a large batch. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles of the stock solution. | - Always use freshly prepared working solutions from properly stored aliquots.- Verify the concentration of the stock solution if possible.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3] |
| Cloudy or hazy solution after dissolution | - Incomplete dissolution.- Presence of insoluble impurities. | - Use ultrasonication to aid dissolution.[3]- If the solution remains cloudy, centrifuge at high speed and use the clear supernatant. Note that this may alter the final concentration. |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of Ro 10-5824 via the Dopamine D4 receptor.
References
- 1. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ro 10-5824 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of Ro 10-5824 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Ro 10-5824 dihydrochloride?
A1: The recommended solvent for this compound is water. It is soluble up to 100 mM in water.[1][2] For other applications, it is also soluble in DMSO (up to 75 mM) and PBS (up to 50 mg/mL or 141.53 mM).[2][3]
Q2: My this compound is not dissolving completely in water. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid the process.[3] Ensure the solution is clear before use. For in vivo applications, some studies have reported dissolving this compound in saline for intramuscular or intraperitoneal administration.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of water or your chosen solvent. For aqueous stock solutions intended for cell culture or other sterile applications, it is recommended to filter-sterilize the solution using a 0.22 µm filter after dissolution.[3]
Q4: How should I store the stock solution of this compound?
A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3][6] For long-term storage, store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, protected from moisture.[3]
Q5: Is the aqueous solution of this compound stable?
A5: The compound is stable under recommended storage conditions.[1] However, decomposition may occur upon exposure to heat and moisture.[1] It is advisable to use freshly prepared solutions for experiments whenever possible. For in vivo studies, some protocols mention dissolving the compound in saline on the day of the experiment.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Exceeded solubility limit; temperature fluctuations. | Warm the solution gently. Use sonication to aid dissolution.[3] Ensure the concentration is within the reported solubility limits. |
| Cloudy solution after adding to media | Interaction with media components; pH change. | Ensure the final concentration in the media does not exceed the solubility limit under those specific conditions. Prepare a more dilute stock solution if necessary. |
| Inconsistent experimental results | Improper storage of stock solution; degradation of the compound. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3][6] Store at -80°C for long-term stability (up to 6 months).[3] Use freshly prepared solutions when possible. |
Data Presentation
Solubility of this compound
| Solvent | Concentration | Reference |
| Water | up to 100 mM | [1][2] |
| Water | ≥ 60 mg/mL | [] |
| DMSO | up to 75 mM | [1][2] |
| PBS | 50 mg/mL (141.53 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh 3.53 mg of this compound (Molecular Weight: 353.29 g/mol ).
-
Dissolution: Add 1 mL of sterile, purified water to the vial containing the compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution.
-
Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Visualizations
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: Simplified signaling pathway of Ro 10-5824 as a Dopamine D4 receptor partial agonist.[8][9]
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. Ro 10-5824 dihydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
Ro 10-5824 dihydrochloride stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling Ro 10-5824 dihydrochloride (B599025), with a specific focus on its stability in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Ro 10-5824 dihydrochloride?
A1: For in vitro research, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this compound. The compound is also soluble in water.
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to use anhydrous, high-purity DMSO.[1] The solubility of this compound in DMSO is at least 8.33 mg/mL (23.58 mM), with some suppliers indicating solubility up to 75 mM.[1] Gentle warming or sonication may be required to achieve complete dissolution.[1] A detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section.
Q3: What are the recommended storage conditions for this compound as a solid and in DMSO solution?
A3: Proper storage is critical to maintain the integrity of the compound. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | 4°C | Long-term | Store in a sealed container, away from moisture.[1] |
| DMSO Stock Solution | -80°C | 6 to 24 months | Recommended for long-term storage.[1][2] Aliquot to avoid freeze-thaw. |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage.[1] |
Q4: How critical are freeze-thaw cycles for my DMSO stock solution?
A4: Repeated freeze-thaw cycles can degrade the compound or cause it to precipitate out of solution. It is highly recommended to aliquot the stock solution into single-use volumes to maintain its integrity and ensure accurate concentrations in your experiments.
Troubleshooting Guide
My this compound is not fully dissolving in DMSO. What should I do?
Several factors can affect solubility:
-
DMSO Quality: DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of your compound. Always use fresh, anhydrous, high-purity DMSO.[1]
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit. Try preparing a more dilute solution.
-
Temperature and Agitation: Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can help to dissolve the compound.[1]
I see precipitation in my DMSO stock solution after storage. What should I do?
Precipitation can occur, especially after storage at low temperatures or freeze-thaw cycles. Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, the solution can be gently warmed and sonicated. If the precipitate does not go back into solution, the concentration of your stock is likely lower than intended, and it may be best to prepare a fresh solution.
I am concerned about the stability of my stock solution over time. How can I verify its integrity?
Experimental Protocols
Protocol for Preparing a DMSO Stock Solution of this compound
-
Preparation: Allow the vial of solid this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculation: Determine the required mass of the compound and volume of DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes, or in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Storage: Aliquot the clear solution into single-use tubes and store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6 months or longer).[1]
General Protocol for Assessing Compound Stability in DMSO by HPLC
This protocol provides a general framework. The specific HPLC parameters (e.g., column, mobile phase, gradient, and detector wavelength) will need to be optimized for this compound.
-
Initial Analysis (T=0): a. Prepare a fresh stock solution of this compound in DMSO at your desired concentration. b. Immediately take an aliquot, dilute it to a suitable concentration for HPLC analysis with the mobile phase, and inject it into the HPLC system. c. Record the chromatogram, noting the retention time and peak area of the parent compound.
-
Storage: a. Store the remaining stock solution under your desired conditions (e.g., room temperature, 4°C, -20°C, or -80°C).
-
Time-Point Analysis: a. At predetermined time points (e.g., 24 hours, 1 week, 1 month), remove an aliquot of the stored solution. b. Bring the aliquot to room temperature, vortex, and prepare it for HPLC analysis in the same manner as the initial sample. c. Inject the sample and record the chromatogram.
-
Data Analysis: a. Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease suggests degradation. b. Look for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products. c. The stability can be expressed as the percentage of the initial compound remaining at each time point.
Visualizations
Caption: Workflow for assessing compound stability in DMSO via HPLC.
Caption: Troubleshooting decision tree for solubility and stability issues.
References
Long-term storage of Ro 10-5824 dihydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Ro 10-5824 dihydrochloride (B599025) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Ro 10-5824 dihydrochloride stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solutions should be stored in sealed containers, away from moisture.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the suitable solvents for preparing this compound stock solutions?
A2: this compound is soluble in water and DMSO.[2] It is soluble in water up to 100 mM and in DMSO up to 75 mM.[2] Another source suggests a solubility of at least 60 mg/mL in water and 50 mg/mL in PBS, which may require sonication to fully dissolve.[1][][4]
Q3: How should I prepare the stock solution?
A3: It is recommended to prepare fresh solutions for use.[1] When preparing an aqueous stock solution, it is best practice to filter and sterilize it using a 0.22 μm filter before use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Q4: What is the mechanism of action of Ro 10-5824?
A4: Ro 10-5824 is a selective partial agonist for the dopamine (B1211576) D4 receptor, with a reported Ki of 5.2 nM.[1] It shows high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5).[1] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This modulation of the dopamine D4 receptor is thought to influence various neurological processes, including those related to cognition and novelty seeking.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation observed in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature may have fluctuated. | Gently warm the solution and sonicate until the precipitate redissolves.[1] Before use, ensure the solution is clear. For long-term storage, consider preparing a slightly more dilute stock solution. |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Ensure proper aliquoting and storage of the new stock solution to minimize degradation. |
| Difficulty dissolving the compound. | The compound may not be fully soluble at the desired concentration in the chosen solvent. | Use sonication to aid dissolution.[1] If using water, ensure the pH is appropriate. For in vivo experiments, PBS can be used, but sonication may be necessary.[1] |
| Visible signs of degradation (e.g., color change). | The compound may have been exposed to heat, moisture, or strong acids/alkalis.[2] | Discard the solution and prepare a fresh stock. Store the solid compound and stock solutions under the recommended conditions, protected from light and moisture. |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (Molecular Weight: 353.29 g/mol )
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.53 mg of this compound.
-
Add 1 mL of sterile, nuclease-free water to the solid.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Visualizations
Caption: Signaling pathway of Ro 10-5824 as a dopamine D4 receptor partial agonist.
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Logical troubleshooting guide for common issues with Ro 10-5824 stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.tocris.com [documents.tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ro 10-5824 Dihydrochloride In Vitro Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Ro 10-5824 dihydrochloride (B599025) in in vitro settings to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Ro 10-5824 dihydrochloride?
A1: For this compound, sterile water or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for preparing high-concentration stock solutions.[1] Water is preferable for applications where DMSO may interfere with the experimental system.
Q2: What is the maximum soluble concentration of this compound in these solvents?
A2: The solubility of this compound is reported to be up to 100 mM in water and 75 mM in DMSO.[1] Another source indicates solubility in water is at least 60 mg/mL.[] It is crucial to refer to the certificate of analysis for the specific lot you are using, as solubility can vary.
Q3: I am observing precipitation when diluting my stock solution in cell culture medium. What could be the cause?
A3: Precipitation upon dilution into aqueous buffers or cell culture media can be caused by several factors:
-
Buffer pH: The dihydrochloride salt of Ro 10-5824 is more soluble at a slightly acidic pH. The physiological pH of most cell culture media (~7.4) can decrease the solubility of the compound.
-
High Final Concentration: The desired final concentration in your assay may exceed the solubility limit of the compound in the final buffer system.
-
Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[3]
-
Temperature: A sudden decrease in temperature when moving from a stock solution at room temperature to a refrigerated medium can cause the compound to precipitate.
-
Improper Dilution Technique: Adding the stock solution directly to the full volume of the medium without proper mixing can create localized high concentrations that lead to precipitation.
Q4: How should I store my stock solution of this compound?
A4: Store stock solutions at -20°C or -80°C to ensure stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon preparation of stock solution | The concentration is too high for the solvent. | Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution. If precipitation persists, the concentration may be too high. Prepare a new, more dilute stock solution. |
| Precipitation when diluting stock solution into cell culture medium | The compound's solubility is lower in the neutral pH of the medium. | Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution. Prepare an intermediate dilution in a more compatible buffer if necessary. |
| Cloudiness or crystals observed in the cell culture plate wells during the experiment | The compound is precipitating out of the solution over time. | Reduce the final concentration of this compound in your experiment. If possible, decrease the serum concentration in your medium, or use a serum-free formulation, as serum proteins can sometimes contribute to compound precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced precipitation. |
| Inconsistent experimental results | Micro-precipitation, not visible to the naked eye, may be occurring, leading to variations in the effective concentration of the compound. | Before adding the final dilution to your cells, visually inspect the solution under a microscope for any signs of precipitation. Consider centrifuging the diluted solution and adding the supernatant to the cells, although this may alter the final concentration. The best practice is to optimize the preparation method to avoid any precipitation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source |
| Water | up to 100 mM | [1] |
| Water | ≥ 60 mg/mL | [] |
| DMSO | up to 75 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh the required amount of this compound (MW: 353.29 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, purified water to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no particulate matter.
-
Filter the solution through a 0.22 µm sterile filter.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C in a sterile conical tube.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
While gently swirling or vortexing the pre-warmed medium, add the stock solution dropwise.
-
Ensure the final concentration of any organic solvent (like DMSO) is below a level that affects your cells (typically ≤ 0.1%).
-
Use the final diluted solution immediately in your cell-based assay.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Key factors affecting the solubility of this compound.
References
Technical Support Center: Optimizing Ro 10-5824 Dihydrochloride for Cognitive Studies
Welcome to the technical support center for Ro 10-5824 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this selective dopamine (B1211576) D4 receptor partial agonist in cognitive studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its primary mechanism of action in cognitive studies?
A1: this compound is a selective partial agonist for the dopamine D4 receptor (D4R), with significantly lower affinity for D2 and D3 receptors.[1][2] In the context of cognitive studies, its primary mechanism involves the modulation of dopaminergic signaling in brain regions rich in D4 receptors, such as the prefrontal cortex and hippocampus.[2][3] As a D2-like G protein-coupled receptor (GPCR), the D4 receptor, when activated by Ro 10-5824, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to influence neuronal excitability and synaptic plasticity, which are cellular processes underlying cognitive functions like attention, learning, and memory.
Q2: What is the recommended starting dose for Ro 10-5824 in cognitive studies with rodents?
A2: The optimal dose of Ro 10-5824 can vary depending on the animal model and the specific cognitive task. However, based on published studies, a common dose range for mice is between 1.0 and 10.0 mg/kg administered intraperitoneally (i.p.).[1][2] For rats, a dose of 3 mg/kg (i.p.) has been shown to be effective in improving cognitive deficits.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare and store this compound solutions?
A3: this compound can be dissolved in normal saline or phosphate-buffered saline (PBS).[2] For intraperitoneal injections in mice, it is often freshly dissolved in normal saline on the day of the experiment.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q4: Does Ro 10-5824 affect locomotor activity?
A4: At doses that have been shown to enhance cognitive performance, Ro 10-5824 generally does not have a significant effect on spontaneous locomotor activity in rodents.[1][5][6] For instance, a dose of 10.0 mg/kg in mice increased novel object exploration without altering overall locomotor activity.[1] This is a significant advantage for cognitive studies, as it minimizes the confounding effects of hyperactivity or sedation on task performance. However, it is always advisable to assess locomotor activity as a control measure in your behavioral experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cognitive performance. | Suboptimal Dose: The dose may be too low to elicit a response. | Conduct a dose-response study with a wider range of concentrations (e.g., 1, 3, 10, and 30 mg/kg) to identify the optimal effective dose for your specific animal model and cognitive paradigm. |
| U-shaped Dose-Response Curve: Dopamine receptor agonists can exhibit a U-shaped or inverted U-shaped dose-response curve, where both low and high doses are less effective than an intermediate dose.[7][8][[“]][10][11] | Test a range of doses to identify the peak of the dose-response curve. Be aware that increasing the dose may lead to a decrease in the desired effect. | |
| Timing of Administration: The time between drug administration and behavioral testing may not be optimal for brain bioavailability. | Administer the compound at different time points before testing (e.g., 10, 30, and 60 minutes) to determine the peak time of action. In some studies, Ro 10-5824 was administered 10 minutes before behavioral testing.[2] | |
| High variability in behavioral results between subjects. | Genetic Differences: The cognitive-enhancing effects of Ro 10-5824 may be dependent on the genetic background of the animals. For example, effects have been observed in C57 mice but not in DBA mice.[1][2] | Ensure that you are using a consistent and appropriate animal strain for your study. If using different strains, analyze the data separately for each strain. |
| Improper Solution Preparation: The compound may not be fully dissolved or may have degraded. | Prepare fresh solutions for each experiment. Ensure the compound is completely dissolved in the vehicle. For parenteral administration, filtering the solution through a 0.22 µm syringe filter is recommended to ensure sterility. | |
| Unexpected changes in locomotor activity. | Dose is too high: While typically not affecting locomotion at effective cognitive doses, very high doses might have off-target effects or induce motor changes. | If you observe changes in locomotion, consider reducing the dose. Always include an open field test or similar locomotor activity assessment as a control experiment. |
| Precipitation of the compound in the solution. | Solubility issues: The concentration of the compound may be too high for the chosen vehicle. | If precipitation occurs, gentle warming or sonication may aid dissolution.[4] If the issue persists, consider using a different vehicle or adjusting the concentration. |
Data Presentation
Table 1: this compound Efficacy in Cognitive and Behavioral Tasks
| Animal Model | Cognitive/Behavioral Task | Effective Dose (Route) | Observed Effect | Reference |
| C57BL/6J Mice | Novel Object Exploration | 10.0 mg/kg (i.p.) | Increased time spent exploring the novel object. | [1][2] |
| Rats | Novel Object Recognition | 3 mg/kg (i.p.) | Reversed cognitive deficits. | [2] |
| Common Marmosets | Object Retrieval Detour (ORD) Task | 3 mg/kg (systemic) | Significantly increased success rate. | [6][7] |
| Common Marmosets | Frontal Cortex Gamma Band Activity | 1 and 3 mg/kg (systemic) | Increased baseline gamma band activity. | [6][7] |
Table 2: Pharmacological and Physicochemical Properties of this compound
| Property | Value | Reference |
| Target | Dopamine D4 Receptor (Partial Agonist) | [1][4] |
| Ki (human D4R) | 5.2 nM | [4] |
| Selectivity | >250-fold for D4R vs D3R; >1000-fold for D4R vs D1, D2, D5 receptors | [4] |
| EC50 (35S-GTPγS binding) | 205 ± 67 nM | [4] |
| Molecular Weight | 353.29 g/mol | [4] |
| Solubility | Soluble in normal saline and PBS | [2] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [4] |
| Acute Toxicity (Oral LD50) | Data not available | |
| Pharmacokinetics (Half-life, Bioavailability, Brain Penetration) | Data not available for Ro 10-5824. A structurally related 1,2,3-triazole analog showed a half-life of ~1 hour and a brain/plasma AUC ratio of >2.70 in rats. | [12] |
Experimental Protocols
Novel Object Recognition (NOR) Test in Mice
This protocol is adapted from established methodologies to assess recognition memory.
Materials:
-
Open field arena (e.g., 40 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mice.
-
Video recording and analysis software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation (Day 1):
-
Gently place each mouse individually into the empty open field arena.
-
Allow the mouse to freely explore the arena for 5-10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena, typically in opposite corners.
-
Gently place the mouse in the center of the arena, equidistant from the two objects.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the session for later analysis.
-
Return the mouse to its home cage.
-
-
Testing Phase (Day 2, after a retention interval):
-
The retention interval can vary (e.g., 1 hour to 24 hours) depending on the aspect of memory being studied.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.
-
Place the mouse back into the arena.
-
Record the session for 5-10 minutes.
-
Data Analysis:
-
Manually or using tracking software, measure the time the mouse spends exploring each object (sniffing or touching with the nose or forepaws).
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Object Retrieval Detour (ORD) Task in Marmosets
This task assesses cognitive flexibility and inhibitory control.
Materials:
-
Transparent box with an opening on one side.
-
A desirable food reward (e.g., a piece of fruit).
-
Testing cage or apparatus that allows the marmoset to reach into the box.
Procedure:
-
Pre-training:
-
Familiarize the marmoset with the testing apparatus and the food reward.
-
Train the marmoset to retrieve the reward from an open container.
-
-
Testing:
-
Place the transparent box in front of the marmoset with the opening facing to one side (e.g., left or right).
-
Place the food reward inside the box, visible to the marmoset.
-
The marmoset must inhibit the prepotent response of reaching directly for the visible reward (which would be blocked by the transparent wall) and instead make a detour reach through the side opening.
-
A trial is successful if the marmoset retrieves the reward on the first attempt without touching the transparent barrier.
-
Vary the position of the opening (left, right, front) across trials to prevent simple motor learning.[13]
-
Data Analysis:
-
Calculate the percentage of successful trials.
-
Measure the latency to retrieve the reward.
-
Record the number of perseverative errors (incorrectly reaching at the transparent barrier).
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade initiated by Ro 10-5824.
Experimental Workflow for a Typical Cognitive Study
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. consensus.app [consensus.app]
- 10. longdom.org [longdom.org]
- 11. U-shaped dose-response curves: their occurrence and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cognitive and motor deficits in the acquisition of an object retrieval/detour task in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Ro 10-5824 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 10-5824 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ro 10-5824 dihydrochloride?
This compound is a selective partial agonist for the dopamine (B1211576) D4 receptor.[1] It binds with high affinity to the D4 receptor and has significantly lower affinity for other dopamine receptor subtypes such as D1, D2, D3, and D5. As a D2-like receptor, the dopamine D4 receptor couples to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase.
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade.
Troubleshooting Guide
Unexpected or Inconsistent In Vitro Results
Q2: I am observing lower than expected potency or efficacy in my cell-based assays. What could be the cause?
Several factors could contribute to this observation:
-
Compound Solubility: this compound can be challenging to dissolve. Ensure you are using an appropriate solvent and methodology. For stock solutions, water (up to 100 mM) and DMSO (up to 75 mM) are recommended.[] Sonication may be required to fully dissolve the compound.
-
Solution Stability: Stock solutions of this compound have limited stability. When stored at -20°C, they should be used within one month. For longer-term storage, -80°C is recommended for up to six months. Avoid repeated freeze-thaw cycles.
-
Cell Line and Receptor Expression: The level of dopamine D4 receptor expression in your cell line can significantly impact the observed efficacy. Verify the receptor expression level in your specific cell line.
-
Partial Agonism: Ro 10-5824 is a partial agonist. This means it will not produce the same maximal effect as a full agonist. The degree of efficacy can also vary between different functional assays (e.g., cAMP inhibition vs. β-arrestin recruitment).[3]
Q3: My results are not reproducible between experiments. What should I check?
-
Batch-to-Batch Variability: Although reputable suppliers provide high-purity compounds, minor variations between batches can occur. Always refer to the Certificate of Analysis (CoA) for the specific lot you are using and, if possible, test new batches against a previously validated one. An example CoA for this compound indicates a purity of 99.86% by LCMS.[4]
-
Solution Preparation: Prepare fresh working solutions for each experiment from a properly stored stock solution. Given that the dihydrochloride salt can be hygroscopic, use fresh, anhydrous solvents when preparing solutions to avoid concentration errors.
-
Experimental Conditions: Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent between experiments.
Unexpected or Inconsistent In Vivo Results
Q4: I am not observing the expected behavioral effects in my mouse model. Why might this be?
-
Mouse Strain: The behavioral effects of Ro 10-5824 have been shown to be strain-dependent. For example, in the novel object recognition test, a significant effect was observed in C57BL/6J mice but not in DBA/1J mice.[1] It is crucial to consider the genetic background of your animal model.
-
Dose and Route of Administration: Ensure you are using an appropriate dose and route of administration for your research question. Doses in published studies have ranged from 1.0 to 10.0 mg/kg.[1]
-
Vehicle Preparation: The choice of vehicle is critical for in vivo studies. For amine hydrochlorides like Ro 10-5824, sterile saline is a common vehicle. Ensure the compound is fully dissolved and the pH of the final solution is appropriate for injection to avoid precipitation and irritation at the injection site.
-
Habituation and Experimental Timeline: Proper habituation of the animals to the testing environment is essential to reduce stress and variability in behavioral assays. The timing of drug administration relative to the behavioral test is also critical.
Experimental Workflow for Novel Object Recognition Test
Caption: A typical workflow for the novel object recognition test.
Q5: I am observing unexpected side effects or off-target effects. What should I consider?
-
Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. Off-target effects are more likely to occur at higher concentrations.
-
Control Experiments: Include appropriate control groups, such as wild-type versus knockout animals (if available) or co-administration with a selective D4 antagonist, to confirm that the observed effect is mediated by the D4 receptor.
-
Literature Review: Search for literature on the broader pharmacology of compounds with similar chemical structures to identify potential off-target interactions.
Data and Protocols
Compound Properties
| Property | Value | Reference |
| Molecular Weight | 353.29 g/mol | [4] |
| Purity | >98% or >99% (batch-dependent) | [5] |
| Appearance | White to off-white solid | [4] |
| Storage (Solid) | 4°C, sealed, away from moisture | [4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| Water | 100 mM | Sonication may be needed. | [] |
| DMSO | 75 mM |
Experimental Protocol: Novel Object Recognition Test
This protocol is a general guideline and should be adapted to specific experimental needs.
-
Habituation (Day 1):
-
Acclimatize mice to the testing room for at least 30 minutes before the start of the experiment.
-
Place each mouse individually into the empty testing arena (e.g., a 40 x 40 cm open field) and allow it to explore freely for 5-10 minutes.
-
Return the mouse to its home cage.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Return the mouse to its home cage. The time spent exploring each object should be recorded to ensure there is no inherent preference for one location.
-
-
Testing (Day 3):
-
Administer this compound or the vehicle solution (e.g., intraperitoneally) at the desired time point before the test (e.g., 30 minutes).
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and record its behavior for 5-10 minutes.
-
Analyze the time the mouse spends exploring the novel object versus the familiar object. A significant preference for the novel object is indicative of intact recognition memory.[6][7][8][9][10]
-
Logical Relationship of Troubleshooting
Caption: A logical flowchart for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (MOLN-M26421-2mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 6. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 7. mmpc.org [mmpc.org]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test [protocols.io]
Impact of hygroscopic DMSO on Ro 10-5824 dihydrochloride solubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling Ro 10-5824 dihydrochloride (B599025), with a specific focus on the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO) on its solubility.
Frequently Asked Questions (FAQs)
Q1: My Ro 10-5824 dihydrochloride is not dissolving completely in DMSO. What could be the problem?
A1: Incomplete dissolution of this compound in DMSO is a common issue that can arise from several factors. The most prevalent cause is the presence of water in the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of this compound. Other factors to consider include the concentration of your solution, the temperature, and the purity of both the compound and the solvent.
Q2: How does water in DMSO affect the solubility of this compound?
A2: The presence of water in DMSO alters the solvent's polarity and its ability to form a solvation shell around the this compound molecule. This disruption of the solvent properties can lead to a significant reduction in solubility, causing the compound to precipitate out of solution, especially at higher concentrations. For hydrochloride salts, the interaction with water can be complex, and even small amounts of water can have a pronounced effect.
Q3: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A3: To ensure complete dissolution, it is crucial to use anhydrous (dry) DMSO from a freshly opened bottle or a properly stored container. We recommend preparing a stock solution by adding the anhydrous DMSO to the this compound powder and then facilitating dissolution through vortexing and sonication. Gentle warming to 37°C can also be employed if necessary. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?
A4: Precipitation upon storage, particularly after freeze-thaw cycles, is often due to the absorption of atmospheric moisture or temperature-induced changes in solubility. Before each use, visually inspect the stock solution. If precipitation is observed, gently warm the vial to 37°C and sonicate until the solid is completely redissolved. To minimize this issue, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air.
Q5: What are the best practices for storing DMSO to prevent water absorption?
A5: To maintain the anhydrous nature of DMSO, it should be stored in a tightly sealed container, preferably with a moisture-proof cap. For long-term storage, consider using a desiccator. When dispensing the solvent, do so in a low-humidity environment and minimize the time the container is open to the atmosphere.
Data Presentation
The solubility of this compound is significantly influenced by the solvent used and the presence of water. Below is a summary of reported solubility data and an illustrative table demonstrating the expected impact of water in DMSO.
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility | Notes |
| Water | Up to 100 mM | Ultrasonic assistance may be required. |
| DMSO | 7 mM to 75 mM | Solubility is highly dependent on the purity and water content of the DMSO. Ultrasonic assistance is often necessary. |
Table 2: Illustrative Impact of Water Content in DMSO on this compound Solubility
Disclaimer: The following data is illustrative and intended to demonstrate the expected trend. Actual values may vary and should be determined experimentally.
| Water Content in DMSO (% v/v) | Expected Solubility (mM) |
| < 0.1% (Anhydrous) | ~75 |
| 1% | ~50 |
| 5% | ~25 |
| 10% | < 10 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Anhydrous vs. Hydrated DMSO
Objective: To quantitatively assess the impact of water content in DMSO on the solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO (<0.1% water)
-
Deionized water
-
Vortex mixer
-
Bath sonicator
-
Thermomixer or water bath
-
Calibrated balance
-
Microcentrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Preparation of DMSO-Water Mixtures: Prepare a series of DMSO-water mixtures with varying water content (e.g., 1%, 5%, 10% v/v).
-
Sample Preparation: In separate vials, add an excess amount of this compound to a fixed volume of anhydrous DMSO and each DMSO-water mixture.
-
Equilibration: Tightly cap the vials and vortex them for 2 minutes. Place the vials in a bath sonicator for 15 minutes. Subsequently, incubate the vials in a thermomixer at 37°C with constant agitation for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant from each vial and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantification: Quantify the concentration of this compound in each sample using a pre-validated HPLC method with a standard curve.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound dissolution.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Ro 10-5824 Signaling Pathway
Ro 10-5824 is a partial agonist of the Dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR).
Ro 10-5824 dihydrochloride stability at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Ro 10-5824 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Ro 10-5824 dihydrochloride?
For long-term storage, it is recommended to store the solid powder of this compound at -20°C for up to three years.[1][2] For shorter periods, storage at 4°C in a sealed container, away from moisture, is also acceptable.[3][4] While some suppliers may ship the product at ambient temperature, indicating some short-term stability, prolonged storage at room temperature is not advised for maintaining long-term purity and activity.[1][3] One supplier suggests that the compound can be desiccated at room temperature.[5]
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][6] It is recommended to store these aliquots at -80°C for up to six months or at -20°C for up to one month.[3][4] Always ensure the storage container is sealed to prevent evaporation and contamination.
Q3: Is this compound stable at room temperature?
There is limited published data on the long-term stability of this compound at room temperature. However, its recommended storage at low temperatures for both solid and solution forms suggests that room temperature is not optimal for long-term preservation. Short-term exposure to room temperature, such as during shipping or routine experimental procedures, appears to be acceptable.[3][7] For experiments requiring incubation at room temperature, it is best to use freshly prepared solutions.[7] If your experimental design requires extended periods at room temperature, it is advisable to conduct a stability assessment.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in water at a concentration of ≥ 60 mg/mL.[] For cell-based assays, it is common to prepare a concentrated stock solution in an appropriate solvent and then dilute it in the culture medium.
Data Summary
Recommended Storage Conditions
| Form | Storage Temperature | Duration | References |
| Solid | -20°C | Up to 3 years | [1][2] |
| 4°C | Short-term | [3][4] | |
| Room Temperature | Desiccated, short-term | [5] | |
| Solution | -80°C | Up to 6 months | [3][4] |
| -20°C | Up to 1 month | [3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage procedures. Ensure the compound is stored at the recommended temperature and protected from moisture. Prepare fresh stock solutions. If the problem persists, consider performing a stability check. |
| Reduced potency of the compound | Degradation from multiple freeze-thaw cycles or extended time at room temperature. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. Avoid leaving solutions at room temperature for extended periods. |
| Precipitation of the compound in solution | Low solubility in the chosen solvent or buffer at the working concentration. | Ensure the solvent is appropriate for your experimental needs. You may need to gently warm the solution or use sonication to aid dissolution. Always check for solubility information from the supplier. |
Experimental Protocols
Protocol: Assessment of Room Temperature Stability of this compound in Solution
This protocol outlines a basic method to assess the stability of this compound in a specific solvent at room temperature over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., water, DMSO)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen HPLC-grade solvent to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). Inject this sample into the HPLC system to obtain the initial purity profile and peak area. This will serve as your baseline.
-
Incubate at Room Temperature: Store the remaining stock solution in a sealed container at a controlled room temperature (e.g., 20-25°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and 1 week), take an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and inject it into the HPLC system.
-
Data Analysis: For each time point, compare the peak area of the main compound peak to the initial (T=0) peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining compound at each time point relative to the initial concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Best practices for handling Ro 10-5824 dihydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Ro 10-5824 dihydrochloride (B599025) powder. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ro 10-5824 dihydrochloride powder won't fully dissolve. What should I do?
A1: this compound is soluble in water up to 100 mM and in DMSO up to 75 mM.[1][2] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent (water or DMSO) at a concentration within the specified limits.
-
Sonication: Gentle sonication can aid in the dissolution of the powder.[3][4]
-
Warming: Gentle warming of the solution may also help. However, avoid excessive heat as it could lead to degradation.
-
pH Adjustment: For aqueous solutions, the pH may influence solubility. Ensure the pH of your final solution is compatible with your experimental setup.
Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Stock Solution Stability: Ensure your stock solutions are stored correctly. Once dissolved, it is recommended to aliquot and store solutions at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5]
-
Pipetting Accuracy: Due to the high potency of Ro 10-5824, accurate pipetting of small volumes is critical. Use calibrated pipettes and appropriate tips.
-
Cell Health: Ensure your cells are healthy and within a consistent passage number range.
-
Ligand Purity: Verify the purity of your this compound lot, which should be ≥99%.[6]
Q3: What are the recommended storage conditions for the powder and stock solutions?
A3:
-
Powder: The solid powder should be desiccated at room temperature or stored at 4°C for long-term stability.[1][7] Some suppliers recommend -20°C for up to 3 years.
-
Stock Solutions: In solvent, stock solutions are stable for up to 1 year at -80°C or 6 months at -80°C and 1 month at -20°C according to other sources.[5] Always seal storage containers tightly and protect from moisture.[5][7]
Q4: What safety precautions should I take when handling this compound powder?
A4: While not classified as hazardous for transport, standard laboratory safety practices should be followed[1]:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[1]
-
Avoid Inhalation and Contact: Avoid forming dust and aerosols. Prevent contact with skin and eyes.[1]
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₄·2HCl |
| Molecular Weight | 353.29 g/mol [2][7][8][9] |
| Appearance | White to off-white solid[1][7] |
| Purity | ≥99%[6] |
| Solubility | Water: up to 100 mM[1][2][10], ≥ 60 mg/mL[]DMSO: up to 75 mM[1][2][10] |
| Storage (Powder) | Desiccate at Room Temperature[1][2][10] or 4°C[7] or -20°C for 3 years |
| Storage (In Solvent) | -80°C for up to 1 year or 6 months[5]; -20°C for 1 month[5] |
| Mechanism of Action | Selective Dopamine (B1211576) D4 Receptor Partial Agonist[2][6][10] |
| Binding Affinity (Ki) | 5.2 nM for Dopamine D4 Receptor[2][6][10] |
| Functional Potency (EC₅₀) | 205 nM[2][6][10] |
| Selectivity | >250-fold over D3 receptors>1000-fold over D1, D2, and D5 receptors[2][6][10] |
Experimental Protocols & Methodologies
In Vitro Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the dopamine D4 receptor.
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂).
-
Competition Binding:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone at ~200 pM), and increasing concentrations of Ro 10-5824.
-
Incubate at room temperature for 90 minutes to reach equilibrium.
-
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of Ro 10-5824 that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Novel Object Recognition (NOR) Task in Mice
This protocol assesses the effect of Ro 10-5824 on recognition memory in mice.
Methodology:
-
Animal Subjects: Use adult male mice (e.g., C57BL/6J).[12][13]
-
Habituation: For two consecutive days, allow the mice to explore an open-field arena for a set duration (e.g., 60 minutes) to familiarize them with the environment.[5]
-
Drug Administration: On the third day, administer Ro 10-5824 (e.g., 0, 1.0, 3.0, or 10.0 mg/kg, intraperitoneally) 10-30 minutes before the training session.[5][13]
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time spent exploring each object (familiar and novel).
-
Data Analysis: Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)). An increase in this index indicates improved recognition memory.
Visualizations
Caption: Workflow for handling this compound from powder to experimental use.
Caption: Simplified signaling pathway of Ro 10-5824 as a Dopamine D4 receptor partial agonist.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. Ro 10-5824 dihydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ro 10-5824 2HCl | this compound | Dopamine D4 Receptor Partial Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C17H22Cl2N4 | CID 16759174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biocrick.com [biocrick.com]
- 10. rndsystems.com [rndsystems.com]
- 12. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ro 10-5824 Dihydrochloride and Other Dopamine D4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 10-5824 dihydrochloride (B599025) with other selective dopamine (B1211576) D4 receptor agonists, focusing on their binding affinities, functional activities, and selectivity profiles. The information is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate compound for their studies.
Introduction to Dopamine D4 Receptor Agonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its unique distribution has implicated it in various cognitive and neuropsychiatric processes, including working memory, attention, and novelty-seeking behavior. Consequently, selective D4 receptor agonists are valuable research tools and potential therapeutic agents for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive deficits associated with schizophrenia. This guide focuses on Ro 10-5824 dihydrochloride and compares its pharmacological profile with two other notable D4 receptor agonists: PD-168,077 and A-412,997.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound, PD-168,077, and A-412,997.
Table 1: Binding Affinity (Ki, nM) at Dopamine Receptors
| Compound | D4 Receptor | D2 Receptor | D3 Receptor | D1 Receptor | D5 Receptor |
| Ro 10-5824 | 5.2[1] | >5200[1] | 1300[1] | >5200[1] | >5200[1] |
| PD-168,077 | 8.7 - 11.9[2][3] | 1050 - 2800[3][4] | 2540[3] | >10000 | >10000 |
| A-412,997 | 7.9 (human), 12.1 (rat)[5][6][7] | >1000[5] | >1000[5] | >1000 | >1000 |
Table 2: Functional Activity of D4 Receptor Agonists
| Compound | Assay Type | Parameter | Value |
| Ro 10-5824 | [³⁵S]GTPγS Binding | EC₅₀ | 205 nM[1] |
| [³⁵S]GTPγS Binding | Intrinsic Activity | 36% (Partial Agonist)[1] | |
| PD-168,077 | cAMP Inhibition | EC₅₀ | 8.3 nM[4] |
| A-412,997 | Calcium Flux | EC₅₀ | 28.4 nM[5] |
| Calcium Flux | Intrinsic Activity | 0.83 (Full Agonist)[5] | |
| cAMP Inhibition | EC₅₀ | 2.7 nM[8] | |
| cAMP Inhibition | Eₘₐₓ | 61.9% (Partial Agonist)[8] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the canonical dopamine D4 receptor signaling pathway and the general workflows for key experimental assays used to characterize D4 agonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone or another suitable D4 receptor radioligand.
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a known D4 antagonist (e.g., haloperidol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and the test compound at various concentrations.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11]
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a D4 agonist.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Test compound (e.g., this compound).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well microplates.
Procedure:
-
Seed the cells in a 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in assay buffer containing a phosphodiesterase inhibitor.
-
Aspirate the cell culture medium and add the test compound dilutions to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The concentration of forskolin should be pre-determined to produce a submaximal but robust increase in cAMP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP levels as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the EC₅₀ (the concentration of agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect of the agonist, often expressed as a percentage of the inhibition of the forskolin response).[8][12][13][14]
Conclusion
This compound, PD-168,077, and A-412,997 are all potent and selective dopamine D4 receptor agonists. Ro 10-5824 and A-412,997, in particular, exhibit high selectivity for the D4 receptor over other dopamine receptor subtypes. In functional assays, Ro 10-5824 behaves as a partial agonist, while A-412,997 has been reported as both a full and a partial agonist depending on the assay, and PD-168,077 is also a potent agonist. The choice of agonist for a particular research application will depend on the desired level of receptor stimulation and the specific experimental context. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. tesisenred.net [tesisenred.net]
- 5. Radioligand binding assays [bio-protocol.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
L-745,870 as a Potent Antagonist of Ro 10-5824 Dihydrochloride Effects: A Comparative Guide
For researchers and scientists in the fields of pharmacology and drug development, understanding the specific interactions between receptor agonists and antagonists is paramount for advancing novel therapeutics. This guide provides a detailed comparison of the selective dopamine (B1211576) D4 receptor antagonist, L-745,870, and the selective D4 receptor partial agonist, Ro 10-5824 dihydrochloride. Experimental data is presented to objectively demonstrate the efficacy of L-745,870 in attenuating the physiological and behavioral effects induced by Ro 10-5824.
Comparative Analysis of Receptor Binding Affinity
The selectivity of both L-745,870 and Ro 10-5824 for the dopamine D4 receptor is a key aspect of their pharmacological profiles. The following table summarizes their binding affinities (Ki) for various dopamine receptor subtypes.
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity for D4 vs D2 | Selectivity for D4 vs D3 |
| L-745,870 | 0.43 | 960 | 2300 | >2000-fold | >5000-fold |
| Ro 10-5824 | 5.2 | >1000 | >1000 | >192-fold | >192-fold |
This data clearly illustrates the high affinity and selectivity of L-745,870 for the D4 receptor, making it a powerful tool for probing D4 receptor function and a potential therapeutic agent. Ro 10-5824 also demonstrates significant selectivity for the D4 receptor.
Antagonism of Ro 10-5824 Effects by L-745,870: Experimental Evidence
The antagonistic properties of L-745,870 against Ro 10-5824 have been demonstrated in both in vitro and in vivo experimental models.
In Vitro Antagonism of Ro 10-5824-Mediated Inhibition of Glutamate (B1630785) Release
In studies using rat striatal slices, the D4 receptor agonist Ro 10-5824 was shown to decrease potassium-induced glutamate release. This effect was effectively counteracted by the selective D4 receptor antagonist L-745,870, demonstrating a direct antagonistic interaction at the cellular level.[1]
| Treatment | K+-induced Glutamate Release |
| Control | Baseline |
| Ro 10-5824 (100 nM) | Decreased |
| L-745,870 (10 nM) | No effect on baseline |
| Ro 10-5824 (100 nM) + L-745,870 (10 nM) | Release returned to baseline levels |
In Vivo Antagonism in a Primate Model of Executive Function
In a behavioral study utilizing the Object Retrieval with Detour (ORD) task in common marmosets, Ro 10-5824 demonstrated an improvement in executive function, as indicated by an increased success rate. Co-administration of L-745,870 with a compound that has its effects enhanced by D4 agonism (lurasidone) resulted in a decreased success rate, indicating that the D4 antagonism of L-745,870 can block the pro-cognitive effects associated with D4 receptor activation.[2]
| Treatment Group | ORD Task Success Rate (% Correct) |
| Vehicle | Baseline |
| Lurasidone (B1662784) (10 mg/kg, p.o.) | Increased |
| Lurasidone (10 mg/kg, p.o.) + L-745,870 (3 mg/kg, i.m.) | Decreased (relative to lurasidone alone) |
| Ro 10-5824 (0.3 - 3 mg/kg, i.m.) | Increased (dose-dependent) |
Experimental Protocols
In Vitro Glutamate Release Assay
Objective: To determine the effect of L-745,870 on Ro 10-5824-mediated modulation of K+-induced glutamate release in rat striatal slices.
Methodology:
-
Tissue Preparation: Slices from the dorsal and ventral striatum of rat brains are prepared.
-
Pre-incubation: The slices are treated with the D4 receptor agonist Ro 10-5824 (100 nM) or the D4 receptor antagonist L-745,870 (10 nM) alone or in combination.
-
Stimulation: Glutamate release is stimulated by the addition of potassium chloride (KCl).
-
Measurement: The amount of glutamate released into the supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The effect of the drugs on glutamate release is assessed by comparing the results to a control group.[1]
In Vivo Object Retrieval with Detour (ORD) Task
Objective: To evaluate the antagonistic effect of L-745,870 on the pro-cognitive effects of D4 receptor agonism in a primate model.
Methodology:
-
Subjects: Male and female common marmosets are used for the study.
-
Drug Administration: L-745,870 is dissolved in saline and administered intramuscularly (i.m.). Ro 10-5824 is also dissolved in saline and administered intramuscularly. Other compounds, if used, are prepared according to their specific requirements.
-
ORD Apparatus: The test is conducted in a specially designed apparatus that requires the marmoset to perform a detour to retrieve a food reward.
-
Procedure: The marmosets are tested in the ORD task following drug administration. The success rate in retrieving the reward is recorded.
-
Data Analysis: The percentage of correct retrievals is calculated and compared between different treatment groups.[2]
Visualizing the Molecular Interaction and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D4 receptor signaling and points of intervention.
Caption: Experimental workflow for the in vivo ORD task.
Conclusion
The experimental data strongly supports the role of L-745,870 as a potent and selective antagonist of the dopamine D4 receptor. Its ability to effectively reverse the in vitro and in vivo effects of the D4 partial agonist Ro 10-5824 highlights its utility as a research tool for dissecting the physiological functions of the D4 receptor. Furthermore, these findings underscore the potential of selective D4 antagonists in therapeutic areas where modulation of D4 receptor activity is desired. This guide provides a foundational understanding for researchers and drug development professionals working with these compounds.
References
Advancing Cognitive Enhancement in Neuropsychiatric Disorders: A Comparative Analysis of Ro 10-5824 in Combination with Lurasidone
For Immediate Release
Shanghai, China – December 7, 2025 – In the persistent quest for effective treatments for cognitive impairment associated with schizophrenia and other neuropsychiatric disorders, researchers are exploring novel therapeutic strategies. This guide provides a comprehensive comparison of a promising combination therapy, Ro 10-5824 dihydrochloride (B599025) with lurasidone (B1662784), against existing and emerging treatments. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, mechanisms of action, and comparative efficacy.
Cognitive deficits are a core and debilitating feature of schizophrenia, significantly impacting daily functioning and quality of life. While existing antipsychotics primarily target positive symptoms, their effect on cognitive domains remains limited. The combination of lurasidone, an atypical antipsychotic with a unique receptor profile, and Ro 10-5824, a selective dopamine (B1211576) D4 receptor partial agonist, presents a novel approach to address this unmet need.
Mechanism of Action: A Synergistic Approach
Lurasidone exerts its therapeutic effects through a combination of antagonist activity at dopamine D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and partial agonist activity at serotonin 5-HT1A receptors.[1] Its high affinity for the 5-HT7 receptor is thought to contribute to its pro-cognitive and antidepressant effects.[1]
Ro 10-5824 is a selective partial agonist for the dopamine D4 receptor.[2] The dopamine D4 receptor is implicated in cognitive processes, and its modulation is a key area of investigation for cognitive enhancement. It is hypothesized that the procognitive effects of lurasidone, in part due to its lack of D4 receptor antagonism, can be potentiated by the selective D4 agonism of Ro 10-5824.
The proposed synergistic mechanism is visualized in the following signaling pathway diagram:
Preclinical Evidence: The Object Retrieval Detour Task
A key preclinical study investigated the cognitive-enhancing effects of Ro 10-5824 and lurasidone, both alone and in combination, using the Object Retrieval Detour (ORD) task in common marmosets. This task assesses executive function, a cognitive domain significantly impaired in schizophrenia.
Experimental Protocol: Object Retrieval Detour (ORD) Task
The ORD task requires the marmoset to retrieve a food reward from a transparent box that is open on one side. The task is designed with "easy" and "difficult" trials. In easy trials, the open side is facing the animal, while in difficult trials, the animal must inhibit the prepotent response of reaching directly for the visible reward and instead make a detour to the open side.
Apparatus: A transparent acrylic box (e.g., 5 cm x 5 cm x 5 cm) with one open side is fixed to a tray.
Procedure:
-
Habituation: Marmosets are habituated to the testing environment and the apparatus.
-
Training: Animals are trained to retrieve a food reward (e.g., a piece of fruit) from the box. Each session consists of a series of trials with varying difficulty.
-
Drug Administration: Lurasidone is administered orally (p.o.), while Ro 10-5824 is administered intramuscularly (i.m.).
-
Testing: Following a designated pre-treatment period, the marmosets are tested on the ORD task. The success rate (correct retrieval within a time limit, e.g., 30 seconds) in the difficult trials is the primary measure of cognitive performance.
The following diagram illustrates the experimental workflow:
Quantitative Data Summary
The preclinical study demonstrated a significant synergistic effect of the combination therapy.
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Success Rate in Difficult Trials (%) | Change from Baseline |
| Vehicle | N/A | p.o./i.m. | ~50% | - |
| Lurasidone | 3 | p.o. | No significant change | ~0% |
| Ro 10-5824 | 0.3 | i.m. | No significant change | ~0% |
| Lurasidone + Ro 10-5824 | 3 + 0.3 | p.o. + i.m. | Significantly Increased | ~+25-30% |
| Ro 10-5824 | 1-3 | i.m. | Dose-dependent increase | Increased |
Note: The table presents an approximate summary based on published findings. The exact numerical values for mean success rates and statistical significance (p-values) require access to the full dataset.
These results suggest that a sub-threshold dose of lurasidone, when combined with a sub-threshold dose of Ro 10-5824, produces a significant improvement in executive function that is not observed with either drug alone at these doses.
Comparison with Alternatives
The pro-cognitive potential of the Ro 10-5824/lurasidone combination can be compared to other atypical antipsychotics that have also been investigated for their effects on cognition.
| Compound/Combination | Primary Mechanism for Cognitive Effects (Hypothesized) | Preclinical Cognitive Enhancement | Clinical Evidence for Cognitive Enhancement |
| Lurasidone + Ro 10-5824 | 5-HT7 Antagonism + D4 Partial Agonism | Synergistic improvement in executive function (marmoset ORD task) | Not yet studied |
| Lurasidone (monotherapy) | 5-HT7 Antagonism, 5-HT1A Partial Agonism | Improvement in executive function and memory models | Some evidence of cognitive benefits in schizophrenia |
| Cariprazine | D3 Partial Agonism, 5-HT1A Partial Agonism | Improvement in learning and memory models | Evidence of cognitive improvement in schizophrenia and bipolar disorder |
| Brexpiprazole | D2 Partial Agonism, 5-HT1A Partial Agonism, 5-HT2A Antagonism | Reversal of cognitive impairment in rodent models | Evidence of pro-cognitive effects in preclinical models; clinical data emerging |
Safety and Tolerability
As the combination of Ro 10-5824 and lurasidone has only been evaluated in preclinical settings, there is no human safety data available.
Lurasidone: Lurasidone is generally well-tolerated. Common side effects include somnolence, akathisia, nausea, and parkinsonism. It is associated with a lower risk of metabolic side effects (weight gain, dyslipidemia, and glucose dysregulation) compared to some other atypical antipsychotics.
Ro 10-5824: The safety profile of Ro 10-5824 in humans has not been established. Preclinical studies have not reported significant adverse effects at doses that produce pro-cognitive effects.
Future Directions and Conclusion
The preclinical data on the combination of Ro 10-5824 and lurasidone is promising and warrants further investigation. The synergistic enhancement of executive function observed in a primate model suggests a potential therapeutic advantage for treating cognitive impairment in schizophrenia.
Future research should focus on:
-
Conducting detailed dose-response studies of the combination to identify the optimal therapeutic window.
-
Investigating the safety and toxicology of the combination therapy.
-
Exploring the efficacy of this combination in other preclinical models of cognitive dysfunction.
-
Ultimately, designing and conducting well-controlled clinical trials to evaluate the efficacy and safety of this combination in patients with schizophrenia.
The development of novel therapeutic strategies that target the complex neurobiology of cognitive deficits is crucial. The combination of lurasidone and a selective D4 receptor agonist like Ro 10-5824 represents a rational and promising approach that could lead to significant advancements in the pharmacological treatment of cognitive impairment in schizophrenia and related disorders.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The combination of Ro 10-5824 and lurasidone is an investigational therapy and is not approved for clinical use.
References
Comparative Analysis of Ro 10-5824's Selectivity for Dopamine D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ro 10-5824's Receptor Selectivity Profile with Alternative Compounds, Supported by Experimental Data.
This guide provides a detailed comparative analysis of Ro 10-5824's selectivity for the dopamine (B1211576) D2 and D3 receptors. Ro 10-5824 is primarily recognized as a selective partial agonist for the dopamine D4 receptor. However, understanding its activity at the closely related D2 and D3 subtypes is crucial for a comprehensive pharmacological profile and for assessing its potential for off-target effects. This document presents binding affinity and functional data for Ro 10-5824 in comparison to established dopamine receptor ligands, details the experimental methodologies used to obtain this data, and illustrates key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Receptor Affinities
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of Ro 10-5824 and selected reference compounds at the human dopamine D2 and D3 receptors. Ki values represent the inhibition constant, with a lower value indicating higher binding affinity. EC50 and IC50 values represent the half-maximal effective and inhibitory concentrations in functional assays, respectively.
Table 1: Binding Affinity (Ki) of Ro 10-5824 and Reference Compounds at D2 and D3 Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio (Ki D2 / Ki D3) | Primary Activity |
| Ro 10-5824 | >5200¹ | ~1300¹ | ~4 | D4 Partial Agonist |
| Haloperidol | 0.89[1] | 4.6[1] | 0.19 | D2/D3 Antagonist |
| Amisulpride | 2.8[2] | 3.2[2] | 0.88 | D2/D3 Antagonist |
| Cariprazine | 0.49[3] | 0.085[3] | 5.76 | D3-preferring D2/D3 Partial Agonist |
| Quinpirole | 4.8 (high-affinity state)[2] | 5.1[2] | 0.94 | D2/D3 Agonist |
¹ Calculated based on a reported Ki of 5.2 nM for the D4 receptor and >1000-fold selectivity for D4 vs D2 and 250-fold selectivity for D4 vs D3. It is important to note that another source reports a Ki of 29 nM for Ro 10-5824 at the D2 receptor, highlighting a discrepancy in the available data.
Table 2: Functional Activity of Ro 10-5824 and Quinpirole at D2 and D3 Receptors
| Compound | Assay Type | D2 EC50/IC50 (nM) | D3 EC50/IC50 (nM) |
| Ro 10-5824 | cAMP Inhibition | Data not available | Data not available |
| β-arrestin Recruitment | Data not available | Data not available | |
| Quinpirole | cAMP Inhibition | 3.2 | Data not available |
| β-arrestin Recruitment | 6.7[4] | Data not available |
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., Ro 10-5824) to displace a radiolabeled ligand that is known to bind to the target receptor (D2 or D3).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2 or D3 receptor.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining whether the compound is an agonist, antagonist, or inverse agonist.
Dopamine D2 and D3 receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To measure the ability of a test compound to inhibit the production of cAMP in cells expressing D2 or D3 receptors.
Methodology:
-
Cell Culture: Cells stably expressing the D2 or D3 receptor are cultured in microtiter plates.
-
Stimulation: The cells are treated with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.
-
Compound Addition: The test compound is added at various concentrations. For agonists, this will lead to a decrease in the forskolin-stimulated cAMP levels. For antagonists, the compound is added prior to a known D2/D3 agonist to measure the inhibition of the agonist's effect.
-
Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or reporter gene assays where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP-responsive element.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling.
Objective: To measure the ability of a test compound to induce the recruitment of β-arrestin to the D2 or D3 receptor.
Methodology:
-
Assay System: This assay typically uses cells co-expressing the dopamine receptor (D2 or D3) and a β-arrestin fusion protein. Several technologies can be employed, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Detection:
-
BRET: The receptor is fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., GFP). Upon recruitment, the donor and acceptor are brought into close proximity, allowing for energy transfer that can be measured as a change in the light emission spectrum.
-
EFC: The receptor and β-arrestin are each fused to an inactive fragment of an enzyme (e.g., β-galactosidase). Recruitment brings the fragments together, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (luminescent or colorimetric).
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 values for agonist-induced β-arrestin recruitment.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the canonical G protein-dependent signaling pathway for both D2 and D3 receptors, as well as the subsequent β-arrestin-mediated pathway.
Caption: D2/D3 receptor signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for determining the selectivity of a compound for D2 and D3 receptors.
Caption: Workflow for determining D2 vs. D3 receptor selectivity.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Dopamine receptors labelled by [3H]quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Cross-Study Validation of Ro 10-5824 Dihydrochloride Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, against other relevant compounds. The data presented is collated from multiple preclinical studies to offer a comprehensive overview of its pharmacological profile and potential therapeutic applications.
Comparative Efficacy of Ro 10-5824 Dihydrochloride and Alternatives
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound with other dopamine D4 receptor agonists, PD-168077 and ABT-724.
Table 1: Efficacy in Cognitive Performance Models
| Compound | Animal Model | Assay | Dosing | Key Findings |
| Ro 10-5824 | C57BL/6J Mice | Novel Object Recognition | 1.0, 3.0, 10.0 mg/kg | Increased time spent exploring the novel object at 10.0 mg/kg, indicating improved recognition memory.[1] |
| Ro 10-5824 | Common Marmosets | Object Retrieval Detour (ORD) Task | 0.3, 1, 3 mg/kg | Dose-dependently increased the success rate in the difficult trial, with a significant effect at 3 mg/kg, suggesting enhanced executive function.[2][3] |
| PD-168077 | Rats | Novel Object Recognition | 0.3, 1.0, 3.0, 10.0 mg/kg | Higher doses (3.0 and 10.0 mg/kg) significantly improved recognition memory. At 10 mg/kg, it reversed phencyclidine-induced cognitive deficits.[4] |
Table 2: Efficacy in Other Preclinical Models
| Compound | Animal Model | Assay | Dosing | Key Findings |
| Ro 10-5824 | C57BL/6J and DBA/1J mice | Locomotor Activity | 1.0, 3.0, 10.0 mg/kg | No significant effect on locomotor activity in either novel or familiar environments.[1] |
| PD-168077 | Rats | Penile Erection | 1-200 ng (intracerebroventricular) | Dose-dependently induced penile erection, with a maximal response at 200 ng.[5] |
| ABT-724 | Rats | Penile Erection | 0.03 µmol/kg (s.c.) | Induced a 77% maximal effect in facilitating penile erection.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Novel Object Recognition (NOR) Test in Mice
This task assesses recognition memory.
-
Habituation: Mice are individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) for 5-10 minutes to acclimate to the environment. This is typically done for 2-3 consecutive days.[7][8][9]
-
Training/Familiarization Phase: Two identical objects are placed in the arena. Each mouse is allowed to explore these objects for a set period (e.g., 5-10 minutes).[7][8]
-
Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing/Choice Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Object Retrieval Detour (ORD) Task in Marmosets
This task evaluates executive function, specifically inhibitory control and behavioral flexibility.
-
Apparatus: A transparent box with an opening on one side is used. A desirable food reward is placed inside the box.
-
Pre-training: Marmosets are familiarized with the apparatus and learn to retrieve the reward from the open side.
-
Testing: The orientation of the box opening is varied across trials, requiring the marmoset to inhibit the prepotent response of reaching directly for the visible reward and instead detour its reach to the opening.
-
"Difficult Trial": The opening of the box is positioned away from the animal, demanding a more complex detour.
-
Data Analysis: The primary measure is the success rate in retrieving the reward, particularly in the "difficult trials." A higher success rate indicates better executive function.[2][3]
Visualizations
The following diagrams illustrate the signaling pathway of the dopamine D4 receptor and the workflows of the experimental protocols.
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of dopamine D4 receptor affinity contributes to the procognitive effect of lurasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 8. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 9. mmpc.org [mmpc.org]
Evaluating the Partial Agonism of Ro 10-5824 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the partial agonist activity of Ro 10-5824 dihydrochloride (B599025) at the dopamine (B1211576) D4 receptor. Through a detailed comparison with other relevant D4 receptor ligands, supported by experimental data, this document aims to facilitate informed decisions in drug discovery and neuroscience research.
Comparative Pharmacological Data
The following tables summarize the binding affinity and functional activity of Ro 10-5824 dihydrochloride in comparison to other dopamine D4 receptor partial agonists and antagonists. This data, primarily derived from [³⁵S]GTPγS binding assays in CHO-hD4.4 cell membranes, allows for a direct assessment of the potency and efficacy of these compounds.
Table 1: Comparative Binding Affinity of Dopamine D4 Receptor Ligands
| Compound | Class | Kᵢ (nM) at Human D4 Receptor | Selectivity |
| Ro 10-5824 | Partial Agonist | 5.2 [1] | High for D4 vs D1, D2, D3, D5 (>1000-fold vs D2, D1, D5; 250-fold vs D3) [2] |
| ABT-724 | Partial Agonist | 12.4 (EC₅₀ in Ca²⁺ assay) | Selective for D4 |
| CP 226269 | Partial Agonist | 32.0 (EC₅₀ in Ca²⁺ assay) | D4 selective |
| PD168077 | Partial Agonist | 5.6 (EC₅₀ in Ca²⁺ assay) | D4 selective |
| L-745,870 | Antagonist | - | D4 selective |
| RBI-257 | Antagonist | - | D4 selective |
Kᵢ values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Kᵢ value signifies higher binding affinity. EC₅₀ values from the calcium mobilization assay are also indicative of potency.
Table 2: Comparative Functional Activity of Dopamine D4 Receptor Partial Agonists in [³⁵S]GTPγS Binding Assay
| Compound | Eₘₐₓ (% vs. Dopamine) | EC₅₀ (nM) |
| Ro 10-5824 | ~20-60% [1] | 205 [2] |
| ABT-724 | ~20-60%[1] | - |
| CP 226269 | ~20-60%[1] | - |
| PD168077 | ~20-60%[1] | - |
| Bifeprunox | ~10-30%[1] | - |
| SLV313 | ~10-30%[1] | - |
| F15063 | ~10-30%[1] | - |
Eₘₐₓ represents the maximal efficacy of the compound relative to the full agonist dopamine. EC₅₀ is the concentration of the compound that produces 50% of its maximal effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by the activation of the dopamine D4 receptor and the general workflow for evaluating compound activity.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Experimental Workflow for D4 Agonism.
Detailed Experimental Protocols
The following are generalized protocols for the key functional assays used to characterize the partial agonism of Ro 10-5824. Specific parameters may vary between laboratories.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4.4 receptor (CHO-hD4.4).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Procedure:
-
CHO-hD4.4 cell membranes are incubated in the assay buffer with varying concentrations of the test compound (e.g., Ro 10-5824) and a fixed concentration of [³⁵S]GTPγS.
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: Non-linear regression analysis is used to determine the EC₅₀ and Eₘₐₓ values from the concentration-response curves.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated D4 receptor, a key step in receptor desensitization and internalization.
-
Cell Line: Human Embryonic Kidney (HEK293) cells co-expressing the human dopamine D4 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Procedure:
-
Cells are plated in microplates and incubated overnight.
-
The cells are then treated with varying concentrations of the test compound.
-
Following incubation, a substrate for the reporter enzyme is added, and the resulting luminescence or fluorescence is measured.
-
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment, and dose-response curves are generated to calculate EC₅₀ and Eₘₐₓ.
cAMP Inhibition Assay
This assay measures the ability of a D4 receptor agonist to inhibit the production of cyclic AMP (cAMP), a downstream effector of the Gαi/o signaling pathway.
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D4 receptor.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Varying concentrations of the test compound are added simultaneously with or prior to forskolin stimulation.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the IC₅₀ (for inhibition) and the maximal percentage of inhibition.
Conclusion
This compound is a potent and selective partial agonist at the dopamine D4 receptor. Its partial efficacy, as demonstrated in [³⁵S]GTPγS binding assays, distinguishes it from full agonists and antagonists, suggesting a modulatory role in dopaminergic neurotransmission. The comparative data presented in this guide provides a valuable resource for researchers investigating the therapeutic potential of D4 receptor modulation in various neurological and psychiatric disorders. The detailed protocols and workflow diagrams offer a practical framework for the continued evaluation of this and other novel D4 receptor ligands.
References
A Head-to-Head Comparison of D4 Receptor Partial Agonists for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of key D4 receptor partial agonists, tailored for researchers, scientists, and professionals in drug development. The document focuses on presenting objective performance metrics, detailed experimental data, and clear visualizations of associated signaling pathways and experimental workflows.
The dopamine (B1211576) D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the treatment of various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD)[1]. Partial agonists offer a nuanced therapeutic approach by modulating receptor activity, thereby avoiding the potential overstimulation or complete blockade associated with full agonists and antagonists, respectively[1]. This guide aims to facilitate the selection of appropriate research compounds by presenting a head-to-head comparison of their pharmacological properties.
Quantitative Comparison of D4 Receptor Partial Agonists
The following table summarizes the key quantitative data for several D4 receptor partial agonists. The data includes binding affinity (Ki), potency (EC50), and intrinsic activity (Emax), which are critical parameters for evaluating and comparing the performance of these compounds.
| Compound | Binding Affinity (Ki) (nM) | Functional Assay | Potency (EC50) (nM) | Intrinsic Activity (Emax) |
| A-412997 | 7.9 (human D4.4)[2][3], 12.1 (rat D4)[2][3] | cAMP Inhibition | 2.7 | 61.9% (of dopamine) |
| β-Arrestin Recruitment | 473 | 22.5% (of dopamine) | ||
| Calcium Flux (rat D4) | 28.4 | 83% | ||
| Ro 10-5824 | 5.2[4][5] | [35S]GTPγS Binding | 205[4][5] | 36% (above basal)[4][5] |
| FAUC 299 | 0.52 | Mitogenesis Assay | Not Reported | 35% (of quinpirole) |
| FAUC 316 | 1.0 | Mitogenesis Assay | Not Reported | 30% (of quinpirole) |
| F-15063 | Not Reported | Not Reported | Not Reported | Identified as a D4 partial agonist[6][7][8][9][10][11][12] |
| PIP3EA | Not Reported | Penile Erection (in vivo) | More potent than PD-168077 | Less efficacious than apomorphine |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the methods used for characterization, the following diagrams, created using the DOT language, illustrate the signaling pathway of a D4 receptor partial agonist and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field and provide a framework for the characterization of D4 receptor partial agonists.
Radioligand Binding Assay (for determining Ki)
Objective: To determine the binding affinity (Ki) of a test compound for the D4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: e.g., [3H]-Spiperone or another suitable D4 receptor antagonist.
-
Test compounds (D4 receptor partial agonists).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding determinator: A high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a D4 antagonist), and competitive binding (radioligand + varying concentrations of the test compound).
-
Incubation: Add the cell membrane preparation, radioligand, and either buffer, non-specific binding determinator, or test compound to the appropriate wells. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Inhibition Functional Assay (for determining EC50 and Emax)
Objective: To measure the ability of a D4 receptor partial agonist to inhibit adenylyl cyclase activity and decrease intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the human D4 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (D4 receptor partial agonists).
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and assay buffer.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate the D4 receptor-expressing cells in a 96-well plate and grow to an appropriate confluency.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This is done in the continued presence of the test compound.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum inhibition of cAMP production, expressed as a percentage of the response to a full agonist like dopamine).
-
β-Arrestin Recruitment Assay (for determining EC50 and Emax)
Objective: To quantify the recruitment of β-arrestin to the activated D4 receptor upon binding of a partial agonist.
Materials:
-
A specialized cell line engineered for β-arrestin recruitment assays, co-expressing the D4 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., DiscoverX PathHunter or similar technology).
-
Test compounds (D4 receptor partial agonists).
-
Assay-specific substrate and detection reagents.
-
A luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well or 384-well plate and incubate to allow for cell attachment.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves a substrate that is converted into a luminescent or fluorescent product by the reconstituted reporter enzyme.
-
Signal Measurement: Read the plate using a luminometer or plate reader to quantify the signal generated by β-arrestin recruitment.
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values. The Emax is typically expressed as a percentage of the response induced by a reference full agonist.
-
References
- 1. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. F15063, a compound with D2/D3 antagonist, 5-HT1A agonist and D4 partial agonist properties: (II) Activity in models of positive symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. F15063, a compound with D2/D3 antagonist, 5-HT1A agonist and D4 partial agonist properties: (III) Activity in models of cognition and negative symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. F15063, a compound with D2/D3 antagonist, 5-HT 1A agonist and D4 partial agonist properties. II. Activity in models of positive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. F15063, a potential antipsychotic with dopamine D(2)/D(3) antagonist, 5-HT(1A) agonist and D(4) partial agonist properties: (IV) duration of brain D2-like receptor occupancy and antipsychotic-like activity versus plasma concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Cognitive Enhancement: A Comparative Analysis of Ro 10-5824 in Combination with Atypical Antipsychotics
For Immediate Release
A growing body of preclinical evidence suggests that the selective dopamine (B1211576) D4 receptor partial agonist, Ro 10-5824, exhibits significant potential for enhancing cognitive functions, particularly when used in synergy with certain atypical antipsychotic drugs. This guide provides a comparative analysis of the synergistic effects of Ro 10-5824 with various antipsychotics, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.
Executive Summary
The primary focus of this analysis is the pro-cognitive effects observed when Ro 10-5824 is co-administered with atypical antipsychotics. The central hypothesis is that D4 receptor agonism by Ro 10-5824 can counteract the cognitive deficits associated with schizophrenia and that this effect is modulated by the D4 receptor affinity of the co-administered antipsychotic. Experimental data from a key study utilizing the Object Recognition in Detour (ORD) task in common marmosets demonstrates a significant synergistic improvement in cognitive performance with the combination of Ro 10-5824 and lurasidone (B1662784), an atypical antipsychotic with weak D4 receptor antagonism. In contrast, several other atypical antipsychotics with higher D4 receptor affinity, when administered alone, have been shown to impair performance in the same task. This suggests a potential for a targeted combination therapy approach to address the cognitive symptoms of schizophrenia.
Comparative Efficacy in Cognitive Models
The most direct evidence for the synergistic pro-cognitive effects of Ro 10-5824 comes from a study evaluating its combination with various antipsychotics in a primate model of executive function. The Object Recognition in Detour (ORD) task in common marmosets was employed to assess cognitive flexibility and the ability to overcome prepotent responses.
Quantitative Data from Object Recognition in Detour (ORD) Task
The following table summarizes the effects of Ro 10-5824, various atypical antipsychotics, and their combination on the percentage of correct responses in the ORD task.
| Treatment Group | Dose | Mean Correct (%) | Change from Baseline (%) |
| Vehicle (Control) | - | ~50% | - |
| Ro 10-5824 | 0.3 mg/kg, i.m. | No significant effect | - |
| Ro 10-5824 | 3 mg/kg, i.m. | Increased | - |
| Lurasidone | 3 mg/kg, p.o. | No significant effect | - |
| Ro 10-5824 + Lurasidone | 0.3 mg/kg + 3 mg/kg | Significantly Increased | Synergistic Improvement |
| Haloperidol | 0.1 mg/kg, p.o. | Decreased | Negative |
| Clozapine | 3 mg/kg, p.o. | Decreased | Negative |
| Risperidone | 0.1 mg/kg, p.o. | Decreased | Negative |
| Olanzapine | 1 mg/kg, p.o. | Decreased | Negative |
Data derived from US Patent US9827242B2.[1]
These data clearly indicate that while Ro 10-5824 and lurasidone alone at the tested doses had no significant effect on performance, their combination resulted in a marked improvement.[1] Conversely, other established antipsychotics demonstrated a detrimental effect on cognitive performance in this model.[1]
Dopamine D4 Receptor Affinity of Atypical Antipsychotics
The varying effects observed with different antipsychotics may be linked to their affinity for the dopamine D4 receptor. The synergistic effect with lurasidone is notable, given its relatively weak affinity for the D4 receptor.
| Antipsychotic | Dopamine D4 Receptor Affinity (Ki, nM) |
| Clozapine | High (e.g., <20 nM)[2] |
| Olanzapine | High (e.g., <20 nM)[2] |
| Risperidone | High (e.g., <20 nM)[2] |
| Lurasidone | Weak[3] |
| Aripiprazole | Weak[3] |
This table suggests that antipsychotics with high D4 receptor affinity may interfere with the pro-cognitive effects of the D4 agonist Ro 10-5824, potentially through competitive antagonism at the receptor.
Experimental Protocols
Object Recognition in Detour (ORD) Task in Common Marmosets
The ORD task is designed to assess executive function and cognitive flexibility.
Apparatus: A transparent box with an opening on one side is placed in front of the marmoset's cage. A food reward is placed inside the box.
Procedure:
-
Habituation and Training: Marmosets are trained to retrieve the food reward from the box. The task difficulty is manipulated by changing the orientation of the opening, requiring the animal to inhibit the prepotent response of reaching directly for the visible reward and instead detour to the opening.
-
Drug Administration:
-
Ro 10-5824 is dissolved in saline and administered intramuscularly (i.m.).[1]
-
Atypical antipsychotics (lurasidone, haloperidol, clozapine, risperidone, olanzapine) are suspended in 0.5% methylcellulose (B11928114) and administered orally (p.o.).[1]
-
In combination studies, lurasidone is administered first, followed by Ro 10-5824 one hour later. The ORD test is conducted one hour after the administration of the second drug.[1]
-
-
Testing: The percentage of correct retrievals is recorded. A correct retrieval is defined as the animal successfully obtaining the reward without touching the closed sides of the box.
Signaling Pathways and Synergistic Mechanisms
The synergistic pro-cognitive effects of Ro 10-5824 and lurasidone are likely mediated by the convergence of their downstream signaling pathways. Dopamine D4 and D2 receptors, both members of the D2-like family, are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[4][5] However, they can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6]
Activation of D4 receptors by Ro 10-5824 can stimulate ERK1/2 phosphorylation.[6] Atypical antipsychotics, primarily acting as D2 receptor antagonists, can also influence ERK signaling. The precise mechanism of synergy likely involves a complex interplay where the partial agonism at D4 receptors by Ro 10-5824, combined with the specific D2 receptor blockade profile of an antipsychotic like lurasidone (which has weak D4 affinity), leads to a net potentiation of pro-cognitive signaling in key brain regions like the prefrontal cortex.
Below are diagrams illustrating the individual and proposed synergistic signaling pathways.
Conclusion and Future Directions
The combination of the selective D4 receptor partial agonist Ro 10-5824 with an atypical antipsychotic exhibiting weak D4 receptor antagonism, such as lurasidone, demonstrates a promising synergistic effect on cognitive enhancement in a preclinical primate model. This suggests that targeting D4 agonism in conjunction with optimized D2 antagonism could be a viable strategy for addressing the cognitive deficits in schizophrenia that are poorly managed by current therapies.
Further research is warranted to explore the synergistic effects of Ro 10-5824 with a broader range of atypical antipsychotics, particularly those with varying D4 receptor affinities. Elucidating the precise molecular mechanisms underlying this synergy, including the specific downstream signaling cascades like the MAPK/ERK pathway, will be crucial for the rational design of novel and more effective therapeutic interventions for the cognitive symptoms of schizophrenia. In vivo studies directly measuring markers of neuronal signaling, such as ERK1/2 phosphorylation, following co-administration of Ro 10-5824 and various antipsychotics are highly encouraged.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Ro 10-5824 Dihydrochloride: A Comparative Guide for D4 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 10-5824 dihydrochloride (B599025) with other key tool compounds used in Dopamine (B1211576) D4 receptor research. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their experimental needs.
Introduction to D4 Receptor Pharmacology
The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its involvement in higher cognitive functions, emotional regulation, and its association with neuropsychiatric disorders such as schizophrenia and ADHD have made it a significant target for drug discovery.[1] Tool compounds with high affinity and selectivity are crucial for elucidating the physiological and pathological roles of the D4 receptor. Ro 10-5824 dihydrochloride has emerged as a valuable selective partial agonist for this purpose.[2]
Comparative Analysis of D4 Receptor Tool Compounds
This section compares this compound with other widely used D4 receptor ligands: the antagonist L-745,870, and the agonists PD-168077 and A-412997.
Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki) and selectivity profiles of the selected compounds for the human Dopamine D4 receptor versus other dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D4 Ki (nM) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D5 Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| Ro 10-5824 | 5.2[3][4] | >5000[3][5] | >5000[3][5] | 1300[3] | >5000[3][5] | >1000-fold[3][5] | ~250-fold[3] |
| L-745,870 | 0.43[3][5] | >10000 | 960[5] | 2300[5] | >10000 | >2000-fold[3][5] | >5000-fold |
| PD-168077 | 8.7 - 11.9 | - | 1050 | 2540 | - | >400-fold | >300-fold |
| A-412997 | 7.9 - 12.1[6][7] | >1000[6][7] | >1000[6][7] | >1000[6][7] | >1000[6][7] | >80-fold | >80-fold |
Functional Activity
The functional activity of these compounds at the D4 receptor is detailed below. This includes their potency (EC50 or IC50) and efficacy (agonist, partial agonist, or antagonist).
| Compound | Functional Activity | Potency (EC50/IC50) | Efficacy/Intrinsic Activity |
| Ro 10-5824 | Partial Agonist[2] | 205 nM ([³⁵S]GTPγS)[4] | 36% above basal[4] |
| L-745,870 | Antagonist[3][5] | 0.1 - 1 µM (reverses dopamine effects)[3] | No significant intrinsic activity[3] |
| PD-168077 | Agonist | - | Induces synaptic translocation of CaMK II |
| A-412997 | Full Agonist[6][7] | 28.4 nM (calcium flux)[6][7] | 0.83[6][7] |
Signaling Pathways of the D4 Receptor
Activation of the D4 receptor, a Gi/o-coupled receptor, initiates several downstream signaling cascades. A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The D4 receptor can also modulate mitogen-activated protein kinase (MAPK) signaling pathways and influence the function of other neurotransmitter systems by affecting GABA-A and AMPA receptor activity.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of tool compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the D4 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the D4 receptor by the test compound.
Materials:
-
Cell membranes expressing the human D4 receptor.
-
Radioligand (e.g., [³H]-Spiperone).[9]
-
Test compound (e.g., Ro 10-5824).
-
Non-specific binding control (e.g., Haloperidol).[9]
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.
-
To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of an unlabeled competitor (e.g., Haloperidol).[9]
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is then filtered through the filter plates to separate bound from free radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to calculate the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in the D4 receptor signaling pathway.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor by measuring its effect on cAMP levels.
Materials:
-
Cells stably expressing the human D4 receptor (e.g., CHO-K1 or HEK293).[8][10]
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).[8]
-
Test compound.
Procedure:
-
Cells are plated in a 96-well plate and incubated.
-
For antagonist testing, cells are pre-incubated with the test compound.
-
Cells are then stimulated with forskolin and, for antagonist assays, an agonist like dopamine.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit.
-
The results are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Logical Comparison of Tool Compounds
The choice of a tool compound depends on the specific research question. The following diagram illustrates a decision-making process based on the desired experimental outcome.
Conclusion
This compound is a highly selective D4 receptor partial agonist that serves as an invaluable tool for investigating the nuanced roles of this receptor. Its high selectivity over other dopamine receptor subtypes minimizes off-target effects, providing greater confidence in experimental findings. When compared to other available ligands, Ro 10-5824 offers a distinct pharmacological profile as a partial agonist, making it particularly useful for studies where a submaximal receptor response is desired. The choice between Ro 10-5824 and other tool compounds such as the potent antagonist L-745,870 or the full agonists PD-168077 and A-412997 will ultimately depend on the specific aims of the research. This guide provides the necessary comparative data and experimental context to facilitate an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ro 10-5824 Dihydrochloride
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of Ro 10-5824 dihydrochloride (B599025), ensuring the protection of personnel and the environment.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Ro 10-5824 dihydrochloride with appropriate safety measures. According to safety data sheets, while the compound does not meet the criteria for classification as hazardous under EC Directives, caution is still advised.[1]
Key Handling Procedures:
-
Always handle the compound within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat.
-
Avoid direct contact with skin and eyes.[1][2] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Prevent the compound from entering drains or waterways.[1]
Disposal Protocol for this compound
The recommended disposal method for this compound involves collection by a specialized waste disposal company.[1] Adherence to national and local regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
Containment: Place the waste into a clearly labeled, sealed, and suitable container. The container should be robust and compatible with the chemical.
-
Labeling: Label the waste container clearly with the name of the chemical ("this compound") and any relevant hazard information.
-
Storage: Store the sealed container in a designated, secure waste accumulation area away from incompatible materials.
-
Professional Collection: Arrange for the collection of the waste by a licensed and specialized chemical waste disposal company.[1] This ensures that the compound is transported and disposed of in accordance with all applicable regulations.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a fume hood.[1]
-
Contain Spill: Use a suitable absorbent material to contain the spill.[1]
-
Collect Residue: Carefully sweep or wipe up the absorbed material and place it into a designated, sealed container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Dispose of Cleanup Materials: Treat all cleanup materials as chemical waste and dispose of them according to the procedures outlined above.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride | [1] |
| CAS Number | 189744-94-3 | [1] |
| Molecular Formula | C17H20N4.2HCl | [1] |
| Molecular Weight | 353.29 g/mol | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ro 10-5824 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental protocols.
Personal Protective Equipment (PPE)
When handling Ro 10-5824 dihydrochloride, all personnel must use the following personal protective equipment to prevent exposure. The specific requirements are detailed in the table below.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1-rated or equivalent | Protects eyes from splashes or dust. |
| Skin Protection | Chemical-resistant Gloves | Standard BS EN 374:2003 or equivalent | Prevents skin contact with the compound. Gloves should be inspected before use and changed regularly. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Respirator | Use a suitable respirator if a risk assessment indicates it is necessary. | Prevents inhalation of dust or aerosols. To be used in a chemical fume hood.[1] |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood with an independent air supply.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Keep away from sources of ignition.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Storage:
-
Store in a cool, dry place.
-
For long-term storage as a powder, -20°C is recommended.
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture.
Spill and Disposal Procedures
Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as detailed above.
-
Cover the spill with a suitable absorbent material.
-
Carefully sweep the material into an appropriate container for disposal.
-
Do not let the product enter drains.
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials and containers should be treated as chemical waste.
Experimental Protocol: Novel Object Recognition (NOR) Task Workflow
The following is a generalized workflow for a Novel Object Recognition (NOR) task, a common behavioral experiment involving this compound to assess its effects on cognition.
Caption: Workflow for a Novel Object Recognition (NOR) experiment.
Signaling Pathway of Dopamine D4 Receptor
This compound is a partial agonist for the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling pathway is illustrated below.
Caption: Simplified Dopamine D4 receptor signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
